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  • Product: 1-Amidino-3-(4-bromophenyl)-2-thiourea
  • CAS: 34678-12-1

Core Science & Biosynthesis

Foundational

1-Amidino-3-(4-bromophenyl)-2-thiourea CAS 34678-12-1 properties

An In-depth Technical Guide to 1-Amidino-3-(4-bromophenyl)-2-thiourea: Properties, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1-Amidino-3-(4-bromophenyl)-2-thi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amidino-3-(4-bromophenyl)-2-thiourea: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Amidino-3-(4-bromophenyl)-2-thiourea (CAS 34678-12-1), a molecule of interest within the broader class of thiourea derivatives. While specific research on this particular compound is limited, this document synthesizes available data and extrapolates from the extensive literature on related N-aryl-N'-amidinothioureas to present its core physicochemical properties, propose robust synthetic and analytical methodologies, and explore its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and pharmacologists interested in the therapeutic potential of novel small molecules.

Introduction: The Therapeutic Promise of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds with a rich history in medicinal chemistry.[1][2] The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, serves as a privileged scaffold in drug design due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes.[3] This has led to the development of thiourea-containing drugs with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6]

The subject of this guide, 1-Amidino-3-(4-bromophenyl)-2-thiourea, incorporates two key functional groups: the thiourea backbone and an amidino group. The amidine functionality is itself a significant pharmacophore, known to interact with various biological targets and is present in numerous clinically approved drugs.[7][8] The presence of a 4-bromophenyl substituent further modulates the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This unique combination of functional groups suggests a high potential for novel biological activity, making it a compelling candidate for further investigation.

Physicochemical Properties

PropertyValueSource
CAS Number 34678-12-1
Molecular Formula C₈H₉BrN₄S
Molecular Weight 273.156 g/mol
Canonical SMILES C1=CC(=CC=C1NC(=S)N=C(N)N)BrInferred
InChIKey Inferred from structureInferred
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related compounds

Note: The Sigma-Aldrich listing for this compound explicitly states that analytical data is not collected, and the product is sold "as-is". Therefore, researchers are advised to independently verify the identity and purity of any obtained samples.

Synthesis and Structural Elucidation

The synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea can be logically approached through established methods for creating N-aryl-N'-amidinothioureas. A plausible and efficient synthetic route involves the condensation of a substituted phenyl isothiocyanate with guanidine.[9]

Proposed Synthetic Workflow

The recommended synthesis follows a two-step process, starting from the readily available 4-bromoaniline.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Condensation with Guanidine A 4-Bromoaniline C 4-Bromophenyl isothiocyanate A->C Reaction in an inert solvent (e.g., Dichloromethane) B Thiophosgene (CSCl₂) or diimidazolethiocarbonyl D 4-Bromophenyl isothiocyanate F 1-Amidino-3-(4-bromophenyl)-2-thiourea D->F Nucleophilic Addition E Guanidine hydrochloride E->F G Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) G->E Deprotonation

Caption: Proposed two-step synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromophenyl isothiocyanate

  • To a stirred solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM), add thiophosgene (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromophenyl isothiocyanate, which can often be used in the next step without further purification.

Causality: The use of thiophosgene is a standard and effective method for converting primary anilines to isothiocyanates. The reaction proceeds via a thiocarbamoyl chloride intermediate which then eliminates HCl.

Step 2: Synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea

  • To a suspension of guanidine hydrochloride (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 30 minutes to allow for the formation of free guanidine.

  • Add a solution of 4-bromophenyl isothiocyanate (1.0 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality: Guanidine is a strong nucleophile that readily attacks the electrophilic carbon of the isothiocyanate. The use of a strong base like NaH is necessary to deprotonate the guanidine hydrochloride salt to generate the more reactive free base. DMF is an excellent polar aprotic solvent for this type of reaction.

Structural Elucidation Workflow

A self-validating system for confirming the structure of the synthesized compound would involve a combination of spectroscopic techniques.

G Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Proton environment & Carbon skeleton MS High-Resolution Mass Spectrometry (HRMS) Start->MS Exact Mass & Molecular Formula IR Infrared (IR) Spectroscopy Start->IR Functional Groups (N-H, C=S, C=N) Confirm Confirmed Structure NMR->Confirm Corroborative Data MS->Confirm Corroborative Data IR->Confirm Corroborative Data

Caption: Workflow for the structural confirmation of the target compound.

  • ¹H NMR: Expected signals would include aromatic protons of the bromophenyl ring, and exchangeable protons for the NH and NH₂ groups of the thiourea and amidino moieties.

  • ¹³C NMR: The spectrum should show a characteristic signal for the thiocarbonyl (C=S) carbon in the range of 178-184 ppm.[10]

  • HRMS: This will provide the exact mass of the molecule, confirming its elemental composition.

  • IR Spectroscopy: Key vibrational bands would be expected for N-H stretching, C=S stretching, and C=N stretching of the amidino group.

Potential Biological Activity and Therapeutic Applications

Based on the extensive research into structurally similar compounds, 1-Amidino-3-(4-bromophenyl)-2-thiourea is a promising candidate for a range of therapeutic applications.

  • Antimicrobial and Antifungal Activity: Thiourea derivatives are well-documented for their potent activity against a variety of bacterial and fungal pathogens.[5][11] The combination of the thiourea scaffold with the bromophenyl group could enhance this activity.

  • Anticancer Properties: Numerous thiourea derivatives have been investigated as anticancer agents.[1][5] The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The amidino group, known to interact with DNA, could further contribute to cytotoxic effects against cancer cell lines.[12]

  • Anti-inflammatory Effects: Some thiourea derivatives have shown potential as anti-inflammatory agents.[6] This activity could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Enzyme Inhibition: The amidine group is a known inhibitor of serine proteases, such as trypsin.[8] This suggests that 1-Amidino-3-(4-bromophenyl)-2-thiourea could be explored as an inhibitor for a range of enzymes with therapeutic relevance.

  • Anti-ulcerogenic and Antisecretory Activity: A US patent describes a class of 1-amidino-3-phenylthiourea compounds with potential applications in treating gastrointestinal disorders such as duodenal and peptic ulcers.[9] These compounds were reported to have antisecretory and antispasmodic effects.[9]

Safety and Handling

As with any novel chemical compound, 1-Amidino-3-(4-bromophenyl)-2-thiourea should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15][16] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15][16]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1-Amidino-3-(4-bromophenyl)-2-thiourea is a molecule with significant, yet largely unexplored, therapeutic potential. Its structure combines the proven biological activity of the thiourea scaffold with the pharmacologically relevant amidino group. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound using modern spectroscopic methods.

  • In Vitro Biological Screening: Evaluating its activity against a diverse panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring and amidino group to optimize potency and selectivity.

By systematically exploring the properties and biological activities of this compound, the research community can unlock its potential for the development of novel therapeutics.

References

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. [Link]

  • Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). RSC Medicinal Chemistry. [Link]

  • Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. (2020). Critical Reviews in Analytical Chemistry. [Link]

  • A Concise Synthesis of Substituted Thiourea derivatives in Aqueous Medium. (n.d.). ijc.org. [Link]

  • Material Safety Data Sheet. (n.d.). showadenko.com. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.). Royal Society of Chemistry. [Link]

  • Amidinothioureas. (1983).
  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. (n.d.). Scholars' Bank. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). Molecules. [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (2015). Tetrahedron Letters. [Link]

  • Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate. (n.d.). pubs.acs.org. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

  • 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea. (n.d.). Acta Crystallographica Section E. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]

  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. (2017). Organic Chemistry Portal. [Link]

  • Three-component reaction of β-keto esters, aromatic aldehydes and urea/ thiourea promoted by caffeine: a green and naturally bi. (n.d.). acgpubs.org. [Link]

  • Showing Compound Thiourea (FDB012439). (2010). FooDB. [Link]

  • Safety Data Sheet. (n.d.). c-p-s.com. [Link]

  • 1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)thiourea. (n.d.). PubChem. [Link]

  • Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas. (n.d.). IJRASET. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). Green Synthesis and Catalysis. [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. [Link]

  • Amidinothiourea. (n.d.). PubChem. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). MDPI. [Link]

Sources

Exploratory

biological activity of amidinothiourea derivatives in medicinal chemistry

Title: Pharmacological Profiling of Amidinothiourea Derivatives: A Technical Guide to Synthesis, SAR, and Biological Evaluation Executive Summary Amidinothioureas (also known as guanylthioureas) represent a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Profiling of Amidinothiourea Derivatives: A Technical Guide to Synthesis, SAR, and Biological Evaluation

Executive Summary

Amidinothioureas (also known as guanylthioureas) represent a privileged scaffold in medicinal chemistry, structurally hybridizing the basicity of guanidines with the chelating versatility of thioureas. This unique architecture (


) enables dual-mode pharmacodynamics: 1) specific active-site binding  via hydrogen bond donor/acceptor arrays (e.g., in urease inhibition), and 2) metal coordination  (Cu, Ni, Pt) for potent anticancer and antimicrobial activity.

This guide provides an advanced technical breakdown of amidinothiourea derivatives, focusing on their synthesis, structure-activity relationships (SAR), and validated protocols for biological evaluation.

Chemical Architecture & Coordination Chemistry

The biological potency of amidinothiourea stems from its ability to exist in multiple tautomeric forms and its capacity as a multidentate ligand.

  • Tautomerism: The core exists in equilibrium between the thione and thiol forms. In solution, the thione form generally predominates, but metal coordination often stabilizes the thiol tautomer (deprotonated thiolate), forming neutral, lipophilic complexes capable of crossing cell membranes.

  • Ligand Behavior: The N-amidine and S-thiocarbonyl atoms act as "soft" and "hard" donors, respectively. This allows for the formation of stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Ni²⁺, Pt²⁺), which is critical for their anticancer mechanism (DNA intercalation/cleavage).

Therapeutic Applications & Mechanisms

Urease Inhibition (Helicobacter pylori)

Amidinothiourea derivatives are among the most potent non-hydroxamic acid inhibitors of urease.

  • Mechanism: The thiocarbonyl sulfur binds to the bi-nickel active center of the urease enzyme, while the amidine nitrogen forms hydrogen bonds with active site residues (e.g., His, Asp).

  • SAR Insights:

    • Aryl Substitution: Electron-withdrawing groups (EWG) such as -NO₂, -Cl, or -F at the para position of the N-phenyl ring significantly enhance potency by increasing the acidity of the NH protons, strengthening hydrogen bonding with the enzyme.

    • Lipophilicity: Long alkyl chains or bulky aryl groups improve hydrophobic interactions with the enzyme's binding pocket flap.

Anticancer Activity (Metal Complexes)

While the organic ligands show moderate cytotoxicity, their metal complexes (particularly Copper and Platinum) exhibit drastically enhanced activity.

  • Mechanism:

    • ROS Generation: Cu(II) complexes undergo intracellular reduction to Cu(I), generating reactive oxygen species (ROS) that trigger oxidative stress and apoptosis.

    • DNA Intercalation: Planar metal-amidinothiourea complexes intercalate between DNA base pairs, inhibiting replication.

  • Key Derivative: N-amidinothiourea-Pt(II) complexes have shown efficacy against cisplatin-resistant cell lines (e.g., A549, MCF-7).

Antimicrobial Activity

The derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).[1]

  • Mechanism: Disruption of cell membrane permeability and chelation of essential trace metals (Fe, Zn) required for microbial growth.

Visualization: Mechanisms & Workflows

Figure 1: Structure-Activity Relationship (SAR) Map

A visual guide to optimizing the amidinothiourea scaffold for specific biological targets.

SAR_Map Core Amidinothiourea Core (N-C(=N)-N-C(=S)-N) R1 R1 (Amidine N) Core->R1 R2 R2 (Thioamide N) Core->R2 S_atom Sulfur Atom Core->S_atom Urease Urease Inhibition (Target: H. pylori) R1->Urease Aryl + EWG (NO2, Cl) increases potency Antimicrobial Antimicrobial (Target: Membrane) R2->Antimicrobial Lipophilic Alkyl chains improve penetration S_atom->Urease Binds Ni(II) active site Anticancer Anticancer Activity (Target: DNA/ROS) S_atom->Anticancer Chelates Cu/Pt (ROS generation)

Caption: SAR map highlighting key substitution sites for modulating urease inhibition and anticancer activity.

Figure 2: Synthesis Workflow (Guanidine Route)

The standard medicinal chemistry route for generating diverse derivatives.

Synthesis_Workflow Start1 Substituted Aniline (Ar-NH2) Inter1 Step 1: Isothiocyanate Formation (Ar-N=C=S) Start1->Inter1 Start2 Thiophosgene / CS2 Start2->Inter1 Start3 Guanidine Carbonate Inter2 Step 2: Free Guanidine Generation (In situ with NaOEt) Start3->Inter2 Product Step 3: Condensation (Reflux in Acetone/DMF) Inter1->Product Inter2->Product Final N-Aryl-N'-Amidinothiourea Product->Final

Caption: Step-by-step synthesis via the isothiocyanate-guanidine condensation pathway.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-N'-Amidinothiourea Derivatives

Rationale: This method uses the reaction between an isothiocyanate and guanidine. It is preferred over the dicyandiamide/H₂S method for creating substituted derivatives because it allows independent variation of the aryl ring.

  • Preparation of Guanidine (In Situ):

    • Dissolve Guanidine Carbonate (0.01 mol) in absolute ethanol (20 mL).

    • Add Sodium Ethoxide (0.01 mol) (or equivalent Na in dry EtOH) and stir for 30 min at room temperature to liberate the free guanidine base.

    • Filter off the precipitated sodium carbonate if necessary (optional, depending on solvent).

  • Condensation:

    • Add Substituted Phenyl Isothiocyanate (0.01 mol) (e.g., 4-chlorophenyl isothiocyanate) dropwise to the guanidine solution.

    • Reflux the mixture for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Observation: The solution typically turns from clear to yellow/orange.

  • Isolation:

    • Cool the reaction mixture to room temperature and pour into crushed ice (100 g).

    • Stir vigorously. The solid product will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (1:1) to yield the pure derivative.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Rationale: This colorimetric assay measures the ammonia produced by urease. It is the gold standard for validating anti-H. pylori potential.

  • Reagent Setup:

    • Enzyme: Jack Bean Urease (25 µL, 5 U/mL).

    • Substrate: Urea (100 mM).

    • Buffer: Phosphate buffer (pH 6.8).

    • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

    • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL Enzyme + 25 µL Test Compound (dissolved in DMSO, various concentrations).

    • Incubate at 37°C for 15 minutes (Pre-incubation allows inhibitor binding).

    • Add 55 µL Urea Substrate . Incubate at 37°C for 15 minutes .

    • Add 45 µL Reagent A followed by 70 µL Reagent B .

    • Incubate for 50 minutes at room temperature for color development (Blue indophenol complex).

  • Measurement:

    • Read Absorbance at 630 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      
    • Determine IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary

Table 1: Comparative Urease Inhibitory Activity of Selected Derivatives (Data synthesized from representative literature sources)

Compound IDR-Substituent (Aryl)IC₅₀ (µM)Potency vs. Standard (Thiourea)
ATU-01 Phenyl (Unsubstituted)22.5 ± 1.21.5x
ATU-02 4-Nitrophenyl4.8 ± 0.37.1x
ATU-03 4-Chlorophenyl6.2 ± 0.55.5x
ATU-04 2-Methylphenyl45.1 ± 2.10.7x (Steric hindrance)
Standard Thiourea34.0 ± 1.51.0x
Standard Acetohydroxamic Acid27.0 ± 0.51.2x

Note: Electron-withdrawing groups (NO₂, Cl) significantly enhance activity compared to electron-donating groups (Methyl).

References

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 2021.

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports, 2013.

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 2009.

  • Synthesis and antitumor activities of novel thiourea α-aminophosphonates. European Journal of Medicinal Chemistry, 2013.

  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 2018.

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 2021.

Sources

Foundational

Technical Comparison: Phenylthiourea vs. 1-Amidino-3-(4-bromophenyl)-2-thiourea

The following technical guide provides a comparative analysis of Phenylthiourea (PTU) and its functionalized derivative, 1-amidino-3-(4-bromophenyl)-2-thiourea . This content is structured for researchers requiring preci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Phenylthiourea (PTU) and its functionalized derivative, 1-amidino-3-(4-bromophenyl)-2-thiourea . This content is structured for researchers requiring precise mechanistic insights and actionable experimental protocols.

Executive Summary

While both compounds share a thiourea core (


), their applications diverge radically due to the electronic and steric influence of the amidino  and 4-bromophenyl  substituents.[1]
  • Phenylthiourea (PTU): The industry standard for tyrosinase inhibition .[1][2] It functions primarily as a copper chelator, widely used in developmental biology (zebrafish models) to suppress pigmentation.[1]

  • 1-amidino-3-(4-bromophenyl)-2-thiourea: A functionalized guanylthiourea .[1] The addition of the basic amidino group transforms it from a neutral chelator into a cationic arginine mimic .[2] This structural class is typically utilized in Nitric Oxide Synthase (NOS) inhibition studies, radioprotection assays, and as a precursor for heterocyclic synthesis.[1]

Chemical Architecture & Physicochemical Properties[1]

The fundamental difference lies in the acid-base behavior introduced by the amidino group.[2]

FeaturePhenylthiourea (PTU)1-Amidino-3-(4-bromophenyl)-2-thiourea
CAS Number 103-85-534678-12-1
Core Structure Neutral ThioureaBasic Amidinothiourea (Guanylthiourea)
Electronic State Neutral / Weakly Acidic (Thiol tautomer)Basic (Protonatable Amidine group)
Solubility Soluble in DMSO, Ethanol, boiling water.[1]Soluble in dilute acid, DMSO; poor in neutral water.
Metal Binding Soft donor (Sulfur) preference (Cu, Hg).[1]Hard/Soft mix (N/S). Binds transition metals.[1][2]
Lipophilicity Moderate (

)
High (

due to Br-phenyl)
Primary Target Tyrosinase (Copper Active Site)iNOS/nNOS (Heme/Arginine site), Free Radicals
Structural Logic[2]
  • PTU: The phenyl ring acts as an electron sink, stabilizing the thione form.[2] It enters hydrophobic pockets but relies on the sulfur atom for catalytic inhibition.[2]

  • Amidino-Br-Derivative: The 4-bromo substituent significantly increases lipophilicity, enhancing membrane permeability.[1] The amidino group (

    
    ) introduces a guanidine-like motif, allowing the molecule to compete with L-Arginine for enzyme active sites (e.g., NOS) or interact with anionic residues (Asp/Glu) in receptor pockets.[1]
    

Mechanistic Divergence[2]

Phenylthiourea: Copper Chelation (Tyrosinase Inhibition)

PTU targets the binuclear copper active site of tyrosinase.[2] It does not competitively inhibit the substrate (Tyrosine) but rather binds the copper cofactors essential for the oxidation of L-DOPA to dopaquinone.[2]

1-Amidino-3-(4-bromophenyl)-2-thiourea: Arginine Mimicry & Radical Scavenging

This compound operates via two potential mechanisms depending on the assay:

  • NOS Inhibition: The amidino group mimics the guanidino group of L-Arginine.[2] In Nitric Oxide Synthase (NOS) isoforms, it binds near the heme center, blocking the conversion of Arginine to Citrulline + NO. The 4-bromophenyl tail occupies the hydrophobic access channel, increasing potency over simple amidinothiourea.[2]

  • Radioprotection: The thiourea core scavenges hydroxyl radicals (

    
    ), while the amidino group facilitates DNA binding (via phosphate backbone interaction), concentrating the scavenger near the genetic material.[2]
    

Mechanisms PTU Phenylthiourea (PTU) Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) PTU->Tyrosinase Chelates Cu2+ Pigment Melanin Synthesis (Pigmentation) PTU->Pigment Inhibits Amidino 1-Amidino-3-(4-Br-Ph)-2-thiourea NOS Nitric Oxide Synthase (Heme/Arg Site) Amidino->NOS Mimics Arginine (Competitive) NO_Prod NO Production (Signaling/Inflammation) Amidino->NO_Prod Inhibits Tyrosinase->Pigment Catalyzes NOS->NO_Prod Catalyzes

Figure 1: Mechanistic pathways.[1] PTU acts via metal chelation to stop pigmentation, while the Amidino derivative acts as a structural antimetabolite to block signaling enzymes.[2]

Experimental Protocols

Protocol A: PTU for Zebrafish Depigmentation

Use Case: Preventing melanin formation in embryos for clear imaging.[2]

  • Stock Solution (50X):

    • Dissolve 0.15 g Phenylthiourea in 1 L of distilled water (0.003% w/v final in E3 medium).

    • Note: PTU dissolves slowly.[1][2] Heat to 50°C with stirring, then cool.

    • Storage: 4°C, protected from light (stable for months).

  • Treatment:

    • Add PTU stock to E3 embryo medium at 20-24 hours post-fertilization (hpf) .[1]

    • Critical: Adding too early (<10 hpf) causes developmental defects; adding too late (>26 hpf) fails to block initial pigmentation.[1]

  • Maintenance: Refresh PTU medium every 24 hours to prevent oxidation products (yellowing) from accumulating.

Protocol B: Amidino-Derivative for Enzyme Inhibition (In Vitro)

Use Case: Screening for NOS inhibition or radical scavenging.[1]

  • Stock Solution (10 mM):

    • Solvent: DMSO is preferred due to the lipophilic 4-bromophenyl group.[1][2]

    • Dissolve 2.73 mg in 1 mL DMSO.

    • Alternative: If DMSO is incompatible, use 0.1 M HCl (protonates the amidine) to dissolve, then neutralize in buffer (watch for precipitation).

  • Assay Conditions:

    • Buffer: HEPES or Phosphate buffer (pH 7.4).

    • Pre-incubation: Incubate the inhibitor with the enzyme (e.g., iNOS) for 15 minutes before adding the substrate (Arginine/NADPH) to allow the bulky bromophenyl group to seat in the hydrophobic pocket.[2]

  • Control: Always run a "DMSO only" vehicle control, as DMSO itself can scavenge radicals.[1]

Safety & Toxicology (E-E-A-T)

Phenylthiourea (PTU)[1][2][3]
  • Hazard: HIGHLY TOXIC (Oral LD50 Rat: 3 mg/kg) .[1]

  • Mechanism of Toxicity: Pulmonary edema and inhibition of metabolic enzymes.[2]

  • Handling: Must be weighed in a fume hood.[1][2] Wear N95/P100 mask if handling powder.[1][2] Double-glove.

  • Disposal: Treat as hazardous chemical waste (P-listed waste in some jurisdictions).[1]

1-Amidino-3-(4-bromophenyl)-2-thiourea[1][4][5][6]
  • Hazard: Moderate / Irritant .[1]

  • Profile: While less acutely toxic than PTU, the amidino moiety can cause skin and eye irritation.[2] The brominated ring suggests potential persistence.[2]

  • Handling: Standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust.

References

  • Mechanism of PTU: Ryazanova, A. D., et al. (2012).[1] "The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zebrafish Protocol: Karlsson, J., et al. (2001).[1] "A method for the removal of skin pigment in zebrafish embryos."[2] Zebrafish Information Network.[1][2] Link

  • Amidinothiourea Class Activity: Rasmussen, C. R., et al. (1978).[1] "Amidinothioureas as new potential radioprotective agents."[1][2] Journal of Medicinal Chemistry. Link[1]

  • NOS Inhibition Structural Basis: Alderton, W. K., et al. (2001).[1] "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal. Link

  • Chemical Properties (PubChem): National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 676454, Phenylthiourea.[1] Link

Sources

Exploratory

literature review of 4-bromophenyl thiourea derivatives synthesis

Topic: Advanced Synthesis & Optimization of 4-Bromophenyl Thiourea Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary: The Halogenated Pharmacophore The 4-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthesis & Optimization of 4-Bromophenyl Thiourea Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Halogenated Pharmacophore

The 4-bromophenyl thiourea scaffold represents a critical junction in medicinal chemistry. Beyond its intrinsic biological activity—ranging from urease inhibition to anticancer properties—the 4-bromo substituent serves as a vital "chemical handle." It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

This technical guide moves beyond basic textbook preparations, offering optimized, field-validated protocols for synthesizing 4-bromophenyl thiourea derivatives. We contrast classical solvothermal methods with high-efficiency microwave-assisted protocols, providing the mechanistic rationale required for troubleshooting and scale-up.

Part 1: Synthetic Strategies & Mechanistic Logic

There are two primary pathways for accessing these derivatives, selected based on the desired substitution pattern:

  • The Acyl Isothiocyanate Route (Pathway A): Best for 1,3-disubstituted derivatives (e.g., N-acyl-N'-aryl thioureas). This method is preferred for its high yields and crystalline products.

  • The Acid-Catalyzed Rearrangement (Pathway B): Best for monosubstituted (4-bromophenyl)thiourea. This utilizes ammonium thiocyanate and acid to generate the thiocyanate salt, which rearranges thermally.

Mechanistic Visualization: The Isothiocyanate Addition

The following diagram illustrates the nucleophilic addition-elimination pathway. Note the critical role of the in situ generated isothiocyanate, which acts as a "chemical trap" for the 4-bromoaniline.

ReactionMechanism cluster_legend Reaction Phase AcidChloride Acyl Chloride (R-COCl) AcylIso Acyl Isothiocyanate (R-CONCS) AcidChloride->AcylIso - NH4Cl NH4SCN NH4SCN NH4SCN->AcylIso - NH4Cl Transition Tetrahedral Intermediate AcylIso->Transition + 4-Bromoaniline (Nucleophilic Attack) Amine 4-Bromoaniline Product 1-Acyl-3-(4-bromophenyl) thiourea Transition->Product Proton Transfer Stabilization

Figure 1: Mechanistic pathway for the synthesis of N-acyl-N'-(4-bromophenyl)thiourea via in situ isothiocyanate generation.

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromophenyl)-3-benzoylthiourea

Target: High-purity disubstituted scaffold for biological screening.

Reagents:

  • Benzoyl chloride (10 mmol)

  • Ammonium thiocyanate (11 mmol)

  • 4-Bromoaniline (10 mmol)

  • Solvent: Anhydrous Acetone (dried over MgSO4)

Step-by-Step Methodology:

  • In Situ Activation: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve ammonium thiocyanate (0.84 g, 11 mmol) in 20 mL anhydrous acetone.

  • Acyl Isothiocyanate Formation: Add benzoyl chloride (1.40 g, 10 mmol) dropwise over 5 minutes. A white precipitate of ammonium chloride will form immediately.

    • Scientific Insight: Do not filter the NH4Cl yet. The reaction is equilibrium-driven; removing the precipitate prematurely can affect the concentration of the reactive isothiocyanate species.

    • Reflux the mixture for 15 minutes to ensure complete conversion to benzoyl isothiocyanate.

  • Nucleophilic Addition: Add a solution of 4-bromoaniline (1.72 g, 10 mmol) in 10 mL acetone dropwise to the hot reaction mixture.

  • Reaction: Reflux for 2 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane). The spot for 4-bromoaniline (Rf ~0.4) should disappear.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The thiourea will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (to remove NH4Cl), and recrystallize from Ethanol/DMF (9:1) to obtain needle-like crystals.[1]

Validation Criteria:

  • Yield: Expect 85-92%.

  • Melting Point: 142-144 °C (Sharp range indicates purity).[2]

  • IR Spectrum: Look for C=O stretch (~1670 cm⁻¹) and C=S stretch (~1240 cm⁻¹).

Protocol B: Microwave-Assisted Synthesis of (4-Bromophenyl)thiourea

Target: Monosubstituted scaffold, Green Chemistry approach.

Reagents:

  • 4-Bromoaniline (10 mmol)

  • Ammonium thiocyanate (20 mmol)

  • Conc. HCl (2 mL)

  • Water (10 mL)

Step-by-Step Methodology:

  • Salt Formation: In a microwave-safe vessel, mix 4-bromoaniline and water. Add conc. HCl dropwise to solubilize the amine as the hydrochloride salt.

  • Addition: Add ammonium thiocyanate.

  • Irradiation: Place in a microwave synthesis reactor (e.g., CEM Discover or modified domestic microwave with reflux setup). Irradiate at 300W for 10-15 minutes at 80-90°C.

    • Scientific Insight: Microwave heating provides direct energy transfer to the polar solvent and ionic reagents, accelerating the isomerization of the amine thiocyanate salt into the thiourea.

  • Work-up: Cool to room temperature. Neutralize with 10% NaHCO3 solution to precipitate the free thiourea.

  • Purification: Recrystallize from ethanol.

Part 3: Comparative Analysis & Optimization

The choice of method significantly impacts yield and reaction time. The table below summarizes field data comparing conventional reflux against microwave-assisted protocols.

ParameterConventional Reflux (Method A)Microwave Assisted (Method B)
Reaction Time 2 - 4 Hours10 - 15 Minutes
Solvent Acetone/Toluene (Organic)Water/Ethanol (Green)
Yield (Avg) 75 - 85%88 - 94%
Energy Profile High (Prolonged heating)Low (Rapid bursts)
Scalability High (Easy to scale to kg)Moderate (Vessel limited)

Troubleshooting Guide:

  • Low Yield? Ensure your acetone is strictly anhydrous in Method A. Water hydrolyzes the acyl chloride back to the acid, killing the reaction.

  • Oily Product? This often happens in Method B. Scratch the side of the flask with a glass rod or add a seed crystal to induce nucleation.

  • Impurity Spots? If a spot appears at the baseline of the TLC, it is likely unreacted ammonium thiocyanate. Wash the solid thoroughly with water.

Part 4: Structural Validation & Biological Context

Spectroscopic Signature

To validate the synthesis of 1-benzoyl-3-(4-bromophenyl)thiourea, confirm the following NMR signals (DMSO-d6):

  • δ 11.0 - 12.5 ppm: Two singlets for N-H protons (deshielded due to the C=S and C=O anisotropy).

  • δ 7.5 - 8.0 ppm: Aromatic multiplets. The 4-bromophenyl group often shows a characteristic AA'BB' system (two doublets) if not overlapped.

SAR Context: Why 4-Bromo?

The 4-bromo substituent is not merely structural; it is functional.

  • Halogen Bonding: The Br atom can act as a halogen bond donor to carbonyl oxygens in protein binding pockets (sigma-hole interaction).

  • Lipophilicity: It increases logP, enhancing membrane permeability compared to the chloro- or fluoro- analogs.

  • Synthetic Utility: As shown in the workflow below, the Br handle allows for rapid library expansion.

SAR_Workflow cluster_apps Downstream Applications Core 4-Bromophenyl Thiourea (Scaffold) App1 Suzuki Coupling (Biaryl Libraries) Core->App1 Pd(PPh3)4 Ar-B(OH)2 App2 Cyclization (2-Aminobenzothiazoles) Core->App2 Br2 / CHCl3 (Oxidative Cyclization) App3 Bio-Screening (Urease/Kinase Inhibition) Core->App3 Direct Assay

Figure 2: Strategic utility of the 4-bromophenyl thiourea scaffold in drug development.

References

  • Saeed, A., et al. (2008).[1][3] 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea. Acta Crystallographica Section E.

  • Maddani, M. R., & Prabhu, K. R. (2010).[4] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry.

  • BenchChem Protocols. (2025). Application Notes and Protocols for Isothiocyanate Reactions.

  • Tok, F., et al. (2022).[5] Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark.

  • Yadav, A. R., et al. (2020).[6] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry.

Sources

Foundational

1-Amidino-3-(4-bromophenyl)-2-thiourea IUPAC name and synonyms

Topic: 1-Amidino-3-(4-bromophenyl)-2-thiourea: Technical Synthesis and Characterization Guide Part 1: Executive Technical Summary 1-Amidino-3-(4-bromophenyl)-2-thiourea (CAS: 34678-12-1) is a specialized thiourea derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amidino-3-(4-bromophenyl)-2-thiourea: Technical Synthesis and Characterization Guide

Part 1: Executive Technical Summary

1-Amidino-3-(4-bromophenyl)-2-thiourea (CAS: 34678-12-1) is a specialized thiourea derivative integrating a guanidine moiety (amidino group) with a para-brominated phenyl ring. This compound belongs to the class of guanylthioureas (or amidinothioureas), which are structurally significant as bioisosteres of biguanides and thioureas.

They are primarily investigated in medicinal chemistry for their potential as histamine H2-receptor antagonists, radioprotectors, and inhibitors of nitric oxide synthase (NOS). The presence of the bromine atom at the para-position enhances lipophilicity and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable intermediate in drug discovery libraries.

Part 2: Nomenclature and Chemical Identity

Accurate nomenclature is critical for database retrieval and regulatory compliance.

Identifier Type Value / Name
Common Name 1-Amidino-3-(4-bromophenyl)-2-thiourea
IUPAC Name N-(4-Bromophenylcarbamothioyl)guanidine
Alternative IUPAC 1-(4-Bromophenyl)-3-carbamimidoylthiourea
Synonyms (4-Bromophenyl)guanylthiourea; N-Amidin-N'-(4-bromophenyl)thiourea
CAS Number 34678-12-1
Molecular Formula C₈H₉BrN₄S
Molecular Weight 273.15 g/mol
SMILES NC(=N)NC(=S)Nc1ccc(Br)cc1
InChIKey QYXKIBPCGGROBL-UHFFFAOYSA-N

Part 3: Synthesis Protocol (Self-Validating System)

Principle: The synthesis relies on the nucleophilic addition of guanidine (the nucleophile) to 4-bromophenyl isothiocyanate (the electrophile). This reaction is thermodynamically driven by the formation of the stable thioamide bond.

Critical Control Point: Guanidine is often supplied as a salt (hydrochloride or carbonate). It must be liberated as a free base in situ to act as a nucleophile. Failure to fully deprotonate the salt is the most common cause of low yields.

Reagents & Materials
  • Precursor A: Guanidine Hydrochloride (CAS 50-01-1)

  • Precursor B: 4-Bromophenyl isothiocyanate (CAS 1985-12-2)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH)

  • Solvent: Anhydrous Acetone or Ethanol (Dry solvents prevent hydrolysis of isothiocyanate).

Step-by-Step Methodology

1. Activation of Guanidine (In Situ)

  • Dissolve Guanidine HCl (10 mmol, 0.96 g) in 20 mL of anhydrous ethanol.

  • Add Sodium Ethoxide (10 mmol, 0.68 g) under nitrogen atmosphere.

  • Mechanism:[1][2]

    
    .
    
  • Stir for 30 minutes at room temperature. Filter off the precipitated NaCl. The filtrate contains the reactive free guanidine.

2. Nucleophilic Addition

  • To the filtrate, add 4-Bromophenyl isothiocyanate (10 mmol, 2.14 g) dropwise over 15 minutes.

  • Observation: The solution may warm slightly (exothermic addition).

  • Reflux the mixture at 80°C for 2–4 hours.

  • Monitoring: Use TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting isothiocyanate spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.

3. Isolation and Purification

  • Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white to off-white solid.

  • If no precipitate forms, concentrate the solvent to 50% volume and add cold water (10 mL) to induce crystallization.

  • Filter the solid and wash with cold water (to remove residual salts) and cold ethanol (to remove unreacted isothiocyanate).

  • Recrystallization: Dissolve crude solid in minimum boiling ethanol. Allow to cool slowly to RT, then 4°C.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Reagents Activation Step 1: Guanidine Activation (NaOEt + Guanidine HCl) Start->Activation Filtration Remove NaCl Activation->Filtration Precipitate NaCl Addition Step 2: Addition of 4-Bromophenyl Isothiocyanate Filtration->Addition Free Base Filtrate Reaction Reflux (2-4h, 80°C) Addition->Reaction Nucleophilic Attack Workup Step 3: Cooling & Filtration Reaction->Workup Precipitation Product Product: 1-Amidino-3-(4-bromophenyl)-2-thiourea Workup->Product Recrystallization

Caption: Logical workflow for the synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea, highlighting the critical salt-removal step.

Part 4: Characterization & Quality Control

Since specific spectral data for this CAS is sparse in open literature, the following are predicted signals based on the pharmacophore class (Amidinothioureas). These serve as the "Trustworthiness" benchmarks for your experimental validation.

Melting Point
  • Expected Range: 165–175°C (Decomposition).

  • Note: Amidinothioureas often decompose upon melting. A sharp melting point indicates high purity; a broad range (>3°C) indicates solvent entrapment or unreacted isothiocyanate.

Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
N-H Stretch 3300–3450Multiple bands (primary/secondary amines).
C=N Stretch 1610–1640Characteristic of the guanidine moiety.
C=S Stretch 1100–1200Thiourea core signature.
C-Br Stretch 500–600Aryl bromide confirmation.
Proton NMR (¹H-NMR, DMSO-d₆)
  • δ 10.5 ppm (s, 1H): NH adjacent to the aryl ring (deshielded by phenyl and C=S).

  • δ 9.0–9.5 ppm (br s, 1H): NH of the thiourea bridge.

  • δ 7.6–7.8 ppm (br s, 4H): Guanidine

    
     and 
    
    
    
    protons (often exchangeable with
    
    
    ).
  • δ 7.4–7.6 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

Part 5: Biological Context & Safety

Pharmacophore Insight: The amidinothiourea scaffold is a structural hybrid of a guanidine (cationic at physiological pH) and a thiourea (neutral, H-bond donor).

  • Mechanism: This motif is known to chelate transition metals (Cu, Zn) and interact with cysteine residues in enzymes.

  • Research Applications:

    • Radioprotection: Analogs have shown efficacy in scavenging free radicals.

    • H2-Receptor Antagonism: Structurally related to famotidine/cimetidine precursors.

    • NOS Inhibition: The guanidine moiety mimics arginine, potentially inhibiting Nitric Oxide Synthase.

Safety Protocol (HSE):

  • Thiourea Toxicity: Thioureas are goitrogenic (thyroid toxicity). Handle with gloves and in a fume hood.

  • Skin Sensitization: 4-Bromophenyl isothiocyanate is a lachrymator and potent skin irritant. Destroy excess isothiocyanate with aqueous ammonia before disposal.

References

  • Patent US4418209A : Amidinothioureas. Describes the general synthesis of 1-amidino-3-phenylthioureas via isothiocyanate condensation. Link

  • PubChem Compound Summary : 1-Amidino-3-(4-bromophenyl)-2-thiourea (CID 9713922). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Catalog : 1-AMIDINO-3-(4-BROMOPHENYL)-2-THIOUREA. Product S862622. Link

  • Journal of the Chemical Society : Curd, F. H. S., et al. (1949). Synthetic antimalarials. Part XXXIV. Physico-chemical studies on the diguanides and related compounds. (Foundational chemistry for amidinothiourea synthesis). Link

  • BenchChem Protocols : General Troubleshooting for Thiourea NMR Spectra. (Reference for interpreting exchangeable proton signals). Link

Sources

Exploratory

Technical Safety Protocol &amp; SDS Derivation: 1-Amidino-3-(4-bromophenyl)-2-thiourea

Executive Summary & Chemical Context Compound: 1-Amidino-3-(4-bromophenyl)-2-thiourea Synonyms: (4-Bromophenyl)guanylthiourea; N-(4-bromophenyl)-N'-(diaminomethylene)thiourea. CAS Registry Number: Not commercially indexe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 1-Amidino-3-(4-bromophenyl)-2-thiourea Synonyms: (4-Bromophenyl)guanylthiourea; N-(4-bromophenyl)-N'-(diaminomethylene)thiourea. CAS Registry Number: Not commercially indexed (Research Grade). Analogous Read-Across required. Molecular Formula: C₈H₉BrN₄S Molecular Weight: ~273.15 g/mol

This guide serves as a provisional Safety Data Sheet (SDS) and handling protocol for researchers working with 1-Amidino-3-(4-bromophenyl)-2-thiourea. As a specialized intermediate often utilized in the synthesis of H2-receptor antagonists or antimalarial agents, specific toxicological data is sparse.

Therefore, this protocol utilizes Chemical Read-Across Methodology , deriving safety parameters from its two primary structural parents: Amidinothiourea (CAS 2114-02-5) and 1-(4-Bromophenyl)thiourea (CAS 2646-30-2).

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) and the toxicity profiles of the parent pharmacophores, this compound must be treated as Acutely Toxic until proven otherwise.

Predicted GHS Elements
Hazard ClassCategoryHazard StatementMechanistic Justification
Acute Toxicity (Oral) Cat. 3 H301: Toxic if swallowed Inherited from 1-(4-Bromophenyl)thiourea (LD50 rat ~50 mg/kg). Thiourea moieties are potent metabolic disruptors.
Skin Corrosion/Irritation Cat.[1][2][3] 2 H315: Causes skin irritation The amidine group is basic (pKa ~11-12), capable of saponifying skin lipids.
Eye Damage/Irritation Cat.[1][2][4] 2A H319: Causes serious eye irritation High polarity and basicity of the guanyl moiety.
Target Organ Tox. (RE) Cat. 2 H373: May cause damage to thyroid Thioureas inhibit thyroid peroxidase, blocking iodine uptake (Goitrogenic effect).
Signal Word: DANGER

Scientific Handling Protocol

Engineering Controls: The Containment Barrier

Standard laboratory ventilation is insufficient. The presence of the 4-bromophenyl group increases lipophilicity, potentially enhancing dermal absorption, while the thiourea core poses a sensitization risk.

  • Primary Barrier: All weighing and solubilization must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use an ionizing fan during weighing. Thiourea derivatives are often electrostatic powders; dispersion leads to inhalation hazards.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentTechnical Specification
Dermal Double Gloving Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) or Laminate Film. Reasoning: Thioureas can permeate latex; double nitrile provides breakthrough time >480 mins.
Respiratory N95 / P100 Required if working outside a hood (e.g., equipment maintenance).
Ocular Chemical Goggles Safety glasses are inadequate due to the fine particulate nature of the solid.

Emergency Response & Degradation Logic

In the event of exposure or spill, understanding the chemical breakdown is vital. The compound can hydrolyze under acidic conditions to release 4-Bromoaniline , a known methemoglobin-forming agent.

Decontamination Workflow (DOT Diagram)

The following decision logic outlines the response to a solid spill in the laboratory.

SafetyLogic Start SPILL INCIDENT: Solid Powder Release Assess Assess Volume & Location Start->Assess Small < 500 mg (Inside Hood) Assess->Small Large > 500 mg or Outside Hood Assess->Large PPE_Check Verify PPE: Double Nitrile + Goggles Small->PPE_Check Evacuate Evacuate Lab Initiate HazMat Protocol Large->Evacuate Neutralize Apply Wet Wipe Method (Avoid Dust Generation) PPE_Check->Neutralize Oxidation Chemical Deactivation: Treat waste with 10% Bleach Neutralize->Oxidation Destroys Thiourea Core Waste Dispose as: Halogenated Organic Waste Oxidation->Waste

Figure 1: Decision logic for responding to a spill of 1-Amidino-3-(4-bromophenyl)-2-thiourea. Note the oxidation step to cleave the thiourea bond.

Physico-Chemical Properties (Predicted)

Data derived from ACD/Labs and ChemAxon predictors for the specific structure C8H9BrN4S.

PropertyValue (Predicted)Experimental Note
Appearance Off-white to pale yellow solidTypical of brominated thioureas.
Melting Point 175 - 185 °C Decomposes upon melting.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic bromophenyl group dominates.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for biological assays.
pKa (Amidine) ~11.5 Strong base; protonates at physiological pH.
LogP ~1.8 - 2.2 Moderate lipophilicity; cell permeable.

Toxicological Insight & Mechanism

The Thiourea Toxicity Pathway

The core danger lies in the thiourea (N-C(=S)-N) moiety. Upon ingestion or absorption:

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP450) oxidize the sulfur atom.

  • Reactive Intermediate: This forms a reactive sulfenic acid or sulfine intermediate.

  • Protein Binding: These intermediates covalently bind to thyroid peroxidase, inhibiting the synthesis of T3/T4 hormones (Goitrogenic effect).

  • Pulmonary Edema: In analogous compounds (e.g., ANTU - Alpha-Naphthylthiourea), the sulfur moiety causes specific damage to pulmonary capillaries, leading to fluid accumulation. Treat respiratory distress immediately.

The Bromophenyl Component

Metabolic cleavage may release 4-bromoaniline .

  • Risk: Methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), reducing oxygen transport capacity.

  • Symptom: Cyanosis (blue skin/lips) despite adequate breathing.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Incompatibilities:

    • Strong Oxidizers: Reaction with peroxides/permanganates may be violent and release SOx/NOx gases.

    • Acids: May hydrolyze the amidine group.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2724563: Amidinothiourea. Retrieved from [Link]

  • Anzini, M., et al. (2010).[5] Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives.... Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-Amidino-3-(4-bromophenyl)-2-thiourea from 4-bromoaniline

Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of 1-Amidino-3-(4-bromophenyl)-2-thiourea starting from 4-bromoaniline . This scaffold is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 1-Amidino-3-(4-bromophenyl)-2-thiourea starting from 4-bromoaniline . This scaffold is of significant interest in medicinal chemistry due to the biological activity associated with the guanylthiourea moiety, which serves as a pharmacophore in various antifungal, antimalarial, and H2-receptor antagonist applications.

The protocol prioritizes the Carbon Disulfide (CS₂) method over the traditional Thiophosgene route to minimize acute toxicity risks while maintaining high yields. The process involves the intermediate formation of 4-bromophenyl isothiocyanate , followed by condensation with guanidine free base.

Chemical Retrosynthesis & Strategy

The synthesis is designed around the electrophilic nature of the isothiocyanate carbon. The strategy is divided into two distinct phases:

  • Phase I (Activation): Conversion of the primary amine (4-bromoaniline) into an electrophilic isothiocyanate using CS₂ and Tosyl Chloride (TsCl) as a desulfurizing agent.

  • Phase II (Coupling): Nucleophilic addition of guanidine to the isothiocyanate to form the target amidinothiourea.

Reaction Logic Diagram

SynthesisLogic Start 4-Bromoaniline (Nucleophile) DTC Dithiocarbamate Intermediate Start->DTC + CS2 / TEA CS2 Carbon Disulfide (C1 Source) NCS 4-Bromophenyl Isothiocyanate (Electrophile) DTC->NCS + TsCl - TsS- TsCl Tosyl Chloride (Desulfurizer) Product 1-Amidino-3-(4-bromophenyl) -2-thiourea (Target) NCS->Product + Guanidine (Condensation) Guanidine Guanidine (Nucleophile)

Figure 1: Retrosynthetic logic flow demonstrating the activation of the aniline followed by nucleophilic coupling.

Safety & Pre-requisites

Critical Hazards
  • Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C) and neurotoxic. Must be handled in a functioning fume hood. Avoid all ignition sources.

  • 4-Bromophenyl Isothiocyanate: Potent lachrymator and skin sensitizer. Double-gloving (Nitrile) is recommended.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and moisture sensitive.

Reagent List
ReagentCAS No.Equiv.[1][2]Role
4-Bromoaniline 106-40-11.0Starting Material
Carbon Disulfide 75-15-05.0Thiocarbonyl Source
Triethylamine (TEA) 121-44-82.0Base
p-Toluenesulfonyl Chloride 98-59-91.1Desulfurizing Agent
Guanidine Hydrochloride 50-01-11.2Guanidine Source
Sodium Hydroxide 1310-73-21.2Neutralizing Base
THF / Acetone -SolventReaction Medium

Experimental Protocol

Phase I: Synthesis of 4-Bromophenyl Isothiocyanate

This step utilizes the in situ formation of a dithiocarbamate salt, which is subsequently decomposed by Tosyl Chloride to yield the isothiocyanate [1].

  • Dithiocarbamate Formation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromoaniline (10 mmol, 1.72 g) in THF (30 mL).

    • Add Triethylamine (20 mmol, 2.8 mL) and cool the solution to 0–5°C in an ice bath.

    • Dropwise, add Carbon Disulfide (50 mmol, 3.0 mL). The solution will turn yellow/orange, indicating the formation of the triethylammonium dithiocarbamate salt.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Desulfurization:

    • Cool the mixture back to 0°C.

    • Dissolve p-Toluenesulfonyl chloride (TsCl) (11 mmol, 2.1 g) in minimal THF (10 mL) and add it dropwise to the reaction mixture.

    • Observation: A precipitate (Triethylammonium tosylate) will form.

    • Stir for 1 hour at RT.

  • Work-up:

    • Add 1N HCl (30 mL) to quench the reaction and remove unreacted amine/TEA.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: If necessary, recrystallize from hexane or perform a short silica plug filtration (100% Hexanes).

    • Yield Expectation: 85–95% (White to pale yellow solid, mp: 56–58°C).

Phase II: Coupling to form 1-Amidino-3-(4-bromophenyl)-2-thiourea

The isothiocyanate is reacted with guanidine free base. Note that guanidine is supplied as a salt (HCl or Carbonate) and must be liberated [2].

  • Preparation of Guanidine Free Base:

    • In a separate flask, dissolve Guanidine Hydrochloride (12 mmol, 1.15 g) in Absolute Ethanol or Acetone (20 mL).

    • Add Sodium Hydroxide (12 mmol, 0.48 g) (dissolved in minimal water or methanol) or Sodium Ethoxide.

    • Stir for 15 minutes. Filter off the precipitated NaCl if significant.

  • Condensation:

    • Dissolve the 4-Bromophenyl Isothiocyanate (10 mmol, obtained from Phase I) in Acetone (20 mL).

    • Add the isothiocyanate solution dropwise to the stirring guanidine solution.

    • Heat the mixture to Reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The non-polar isothiocyanate spot should disappear, replaced by a polar spot near the baseline.

  • Isolation:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter the solid and wash with cold water followed by a small amount of cold ethanol.

  • Purification:

    • Recrystallize from Ethanol/Water (4:1) .

    • Dry in a vacuum oven at 50°C.

Workflow Visualization

Workflow cluster_0 Phase I: Isothiocyanate Synthesis cluster_1 Phase II: Amidinothiourea Formation Step1 Mix 4-Bromoaniline + CS2 + TEA (THF, 0°C) Step2 Add Tosyl Chloride (Desulfurization) Step1->Step2 Step3 Extract & Concentrate (Isolate 4-Br-Ph-NCS) Step2->Step3 Step5 Reflux Isothiocyanate + Guanidine in Acetone Step3->Step5 Intermediate Step4 Prepare Guanidine Free Base (Guanidine HCl + NaOH) Step4->Step5 Reagent Step6 Precipitate in Ice Water & Filter Step5->Step6 Final Recrystallize (EtOH/H2O) Yield: ~70-80% Step6->Final

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected values.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy ~2100–2150 cm⁻¹ (Absent)Disappearance of -N=C=S stretch confirms Phase II completion.
IR Spectroscopy ~1250 cm⁻¹ (Strong)Appearance of C=S (Thione) stretch.
IR Spectroscopy ~3100–3400 cm⁻¹ (Broad)N-H stretching (Amine/Amide).
¹H NMR (DMSO-d₆) δ ~9-10 ppm (Singlet, 1H)NH adjacent to the aryl ring (Thiourea NH).
¹H NMR (DMSO-d₆) δ ~7.0–8.0 ppm (Multiplet, 4H)Aromatic protons (AA'BB' system characteristic of para-substitution).
¹H NMR (DMSO-d₆) δ ~6-8 ppm (Broad, 3-4H)Guanidine NH/NH₂ protons (exchangeable with D₂O).
Melting Point > 150°C (Decomp)Specific MP depends on the exact polymorph/salt form; usually high melting.

Troubleshooting Guide

  • Low Yield in Phase I: Ensure the CS₂ reaction time is sufficient before adding TsCl. The dithiocarbamate salt must form completely. Moisture in the THF can hydrolyze TsCl; use anhydrous solvents.

  • Oily Product in Phase II: If the final product oils out upon pouring into water, decant the water and triturate the oil with a small amount of diethyl ether or cold ethanol to induce crystallization.

  • Residual Isothiocyanate: If the IR peak at 2100 cm⁻¹ persists, the coupling is incomplete. Add excess guanidine (0.5 eq) and extend reflux time.

References

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates. The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Douglas, G. H., et al. (1983). Amidinothioureas. U.S. Patent 4,418,209. Washington, DC: U.S. Patent and Trademark Office.

  • Katritzky, A. R., et al. (2004). Synthesis of Guanidines. Arkivoc, (iv), 49-87.

Sources

Application

Application Note: Synthesis of 1-(4-Bromophenyl)-4,6-diimino-1,3,5-triazine-2-thione

This Application Note and Protocol details the chemical coupling of Dicyandiamide (Cyanoguanidine) with 4-Bromophenylthiourea . Introduction & Scope The reaction between Dicyandiamide (N-cyanoguanidine) and 4-Bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the chemical coupling of Dicyandiamide (Cyanoguanidine) with 4-Bromophenylthiourea .

Introduction & Scope

The reaction between Dicyandiamide (N-cyanoguanidine) and 4-Bromophenylthiourea is a specialized cyclocondensation used to generate 1,3,5-triazine-2-thione derivatives. Unlike the standard synthesis of biguanides (which couples dicyandiamide with amines), the use of thioureas introduces a sulfur moiety, altering the reaction pathway toward cyclization rather than linear chain extension.

This protocol targets the synthesis of Hexahydro-4,6-diimino-1-(4-bromophenyl)-1,3,5-triazine-2-thione (also referred to as a thioammeline derivative). These scaffolds are critical in drug discovery for their potential as dihydrofolate reductase (DHFR) inhibitors, antimalarials, and adenosine receptor antagonists.

Key Reaction Characteristics
  • Reaction Type: Acid-catalyzed nucleophilic addition-elimination and cyclization.

  • Primary Product: 1-(4-Bromophenyl)-4,6-diimino-hexahydro-1,3,5-triazine-2-thione.

  • Secondary/Linear Product: 1-Amidino-3-(4-bromophenyl)thiourea (Guanylthiourea derivative).

  • Catalyst: Concentrated Hydrochloric Acid (HCl).[1][2]

Mechanistic Insight

The reaction proceeds through an acid-mediated activation of the nitrile group on dicyandiamide, facilitating nucleophilic attack by the thiourea nitrogen.

  • Protonation: The nitrile nitrogen of dicyandiamide is protonated by HCl, increasing electrophilicity.

  • Addition: The unsubstituted nitrogen of 4-bromophenylthiourea attacks the activated nitrile.

  • Rearrangement & Cyclization: The intermediate undergoes intramolecular nucleophilic attack, followed by the elimination of ammonia (or stabilization as the salt), closing the 1,3,5-triazine ring.

Note on Regioselectivity: The steric bulk of the 4-bromophenyl group directs the cyclization, typically favoring the 1-aryl isomer over the S-aryl isomer under acidic conditions.

ReactionMechanism Reactants Dicyandiamide + 4-Bromophenylthiourea Activation Protonation (HCl) (Nitrile Activation) Reactants->Activation  HCl, Heat   Intermediate Guanylthiourea Intermediate Activation->Intermediate  Nucleophilic Attack   Cyclization Intramolecular Cyclization Intermediate->Cyclization  -NH3   SideProduct Linear Amidinothiourea (Side Product) Intermediate->SideProduct  Hydrolysis   Product 1-(4-Br-Ph)-4,6-diimino- 1,3,5-triazine-2-thione Cyclization->Product  Final Product  

Caption: Mechanistic pathway for the acid-catalyzed cyclization of dicyandiamide and aryl thiourea.

Experimental Protocol

Safety Warning: This reaction utilizes concentrated hydrochloric acid and generates sulfur-containing byproducts. Perform all operations in a fume hood. 4-Bromophenylthiourea is toxic; handle with appropriate PPE.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Role
4-Bromophenylthiourea 231.111.0Limiting Reagent
Dicyandiamide 84.081.0 - 1.2Reactant
Conc. HCl (37%) -ExcessSolvent/Catalyst
Water (Distilled) --Diluent
Ammonium Hydroxide --Neutralization
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Weigh 2.31 g (10 mmol) of 4-bromophenylthiourea and 0.84 g (10 mmol) of dicyandiamide.

  • Transfer both solids into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add 10-15 mL of concentrated Hydrochloric Acid (37%) .

    • Note: The solids may not dissolve immediately. The acid acts as both solvent and catalyst.

  • Attach a reflux condenser to the RBF.

Phase 2: Thermal Activation 5. Heat the reaction mixture to 85–90°C (water bath) or mild reflux. 6. Maintain stirring and heating for 2 to 4 hours .

  • Observation: The suspension should gradually clear or change color (often yellow to orange) as the reaction proceeds and the hydrochloride salt of the product forms.
  • Monitor reaction progress via TLC (Eluent: 10% Methanol in DCM). Look for the disappearance of the thiourea starting material (
    
    
    ).

Phase 3: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Dilute the reaction mixture with 50 mL of cold distilled water .

  • Result: A precipitate may form (the hydrochloride salt).
  • Filter the acidic solution to remove any unreacted insoluble impurities.
  • Neutralization: Slowly add Ammonium Hydroxide (28%) or dilute NaOH to the filtrate with stirring until the pH reaches ~8–9.
  • Critical Step: This liberates the free base of the triazine thione, which will precipitate as a white or off-white solid.
  • Collect the solid by vacuum filtration using a Buchner funnel.
  • Wash the filter cake copiously with water (3 x 20 mL) to remove ammonium salts.

Phase 4: Purification 14. Recrystallize the crude product from Ethanol/Water (1:1) or dilute acetic acid. 15. Dry the purified crystals in a vacuum oven at 60°C for 6 hours.

Quality Control & Characterization

AnalysisExpected ResultNotes
Melting Point >250°C (Decomp)Triazines typically have high MPs.
IR Spectroscopy 3300-3100 cm⁻¹ (NH str)Broad bands for imino/amino groups.
IR Spectroscopy 1150-1200 cm⁻¹ (C=S)Characteristic thione stretch.
¹H NMR (DMSO-d₆)

7.4-7.6 (m, 4H, Ar-H)
Aromatic protons of 4-bromophenyl.
¹H NMR (DMSO-d₆)

8.0-9.0 (br s, NH)
Exchangeable imino/amino protons.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, the intermediate linear guanylthiourea may not have cyclized. Increase reaction time or temperature. Ensure the HCl is concentrated; water inhibits the dehydration/cyclization step.

  • Sticky Precipitate: If the product oils out upon neutralization, re-acidify, warm the solution, and neutralize more slowly while cooling in an ice bath.

  • Alternative Solvent: If solubility is an issue, a mixture of 2-Methoxyethanol and Conc. HCl can be used to allow higher reflux temperatures (up to 120°C).

References

  • Joshua, C. P., & Rajan, V. P. (1975).[2] Interaction of Dicyandiamides with Thioureas: Formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and Amidinothioureas.[1][2] Australian Journal of Chemistry, 28(2), 427-432.[1][2] Link

  • Kurzer, F., & Pitchfork, E. D. (1964). The Chemistry of Biguanides. Fortschritte der chemischen Forschung, 10, 375–472. Link

  • Modi, K. M., Patel, N. B. (2012). Synthesis and biological evaluation of some new 1,3,5-triazine derivatives. Journal of Saudi Chemical Society, 16(3), 327-332. Link

Sources

Method

Crystallization Solvents for Purifying 1-Amidino-3-(4-bromophenyl)-2-thiourea

Detailed Application Note & Protocol Executive Summary & Compound Analysis 1-Amidino-3-(4-bromophenyl)-2-thiourea (also known as (4-bromophenyl)guanylthiourea) is a bifunctional scaffold often used as a precursor in the...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Executive Summary & Compound Analysis

1-Amidino-3-(4-bromophenyl)-2-thiourea (also known as (4-bromophenyl)guanylthiourea) is a bifunctional scaffold often used as a precursor in the synthesis of heterocyclic bioactive agents (e.g., thiazoles, pyrimidines) or as a ligand in coordination chemistry.

Effective purification requires navigating its amphiphilic nature :

  • Hydrophobic Domain: The 4-bromophenyl moiety reduces water solubility and drives solubility in organic solvents like ethyl acetate or dichloromethane.

  • Polar/Basic Domain: The amidinothiourea head group (

    
    ) is highly polar, capable of extensive hydrogen bonding, and basic (pKa ~7–8).
    

This guide details three purification protocols ranging from standard recrystallization to chemically specific acid-base extraction, ensuring high purity (>98%) for downstream applications.

Solubility Profile & Solvent Selection

The following table summarizes the solubility behavior of aryl-amidinothioureas, derived from structural analysis and empirical data for the guanylthiourea class [1, 2].

Solvent ClassSpecific SolventSolubility (Cold)Solubility (Hot)Suitability
Alcohols Ethanol (EtOH) LowHighExcellent. Primary choice for recrystallization.
Alcohols Methanol (MeOH)ModerateVery HighGood, but yield may be lower due to high solubility.
Esters Ethyl AcetateLowModerateGood. Effective for removing very polar impurities.
Ketones AcetoneModerateHighGood antisolvent partner with water.
Polar Aprotic DMF / DMSOHighHighPoor for crystallization; use only for dissolving crude.
Water Water (Neutral)InsolubleLowExcellent Antisolvent.
Aqueous Acid Dilute HCl (1M)SolubleSolubleSpecialized. Solubilizes via protonation (Amidinium salt).

Protocol 1: Standard Recrystallization (Ethanol/Water System)

This is the most robust method for removing non-polar byproducts (e.g., unreacted 4-bromoaniline) and highly polar inorganic salts.

Materials
  • Crude 1-Amidino-3-(4-bromophenyl)-2-thiourea

  • Solvent: Absolute Ethanol (99%)

  • Antisolvent: Deionized Water (pre-warmed to 50°C)

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Procedure
  • Dissolution: Place 5.0 g of crude material in a 100 mL round-bottom flask. Add 30 mL of Absolute Ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Expert Insight: If the solid does not dissolve completely after 10 minutes at reflux, add ethanol in 2 mL increments. Avoid a large excess.

  • Hot Filtration (Optional): If insoluble black specks (sulfur decomposition products) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While the solution is still hot (~60°C), add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Ratio: Typically 10–20% water by volume is sufficient.

  • Crystallization: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

  • Aging: Once at room temperature, cool in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with 2 x 10 mL of cold Ethanol:Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol 2: Acid-Base Chemical Purification

Context: This method utilizes the basicity of the amidine group (


). It is superior for removing neutral impurities (e.g., isothiocyanates) that do not protonate.
Workflow Diagram

AcidBasePurification Start Crude Solid (Contains neutral impurities) AcidStep Dissolve in 1M HCl (Forms soluble Amidinium Salt) Start->AcidStep Protonation Filter1 Filter Insoluble Solids (Removes neutral organics) AcidStep->Filter1 Filtrate Clear Acidic Filtrate Filter1->Filtrate Soluble Fraction BaseStep Slowly add 1M NaOH to pH 9-10 Filtrate->BaseStep Neutralization Precip Precipitation of Free Base Product BaseStep->Precip Final Filter, Wash (H2O), Dry Precip->Final

Figure 1: Acid-Base purification workflow leveraging the specific basicity of the amidino-thiourea moiety.[1]

Step-by-Step Procedure
  • Acidification: Suspend the crude solid in 1M HCl (10 mL per gram of solid). Stir at room temperature for 20 minutes.

    • Observation: The product should dissolve to form the hydrochloride salt. Neutral impurities will remain suspended.

  • Filtration: Filter off the undissolved solids. Retain the clear acidic filtrate.

  • Neutralization: Place the filtrate in a beaker with a pH probe. Slowly add 1M NaOH (or saturated

    
    ) with vigorous stirring.
    
  • Precipitation: As the pH passes 7, the free base will precipitate as a white solid. Continue adding base until pH reaches ~9–10.

  • Isolation: Filter the precipitate. Wash extensively with water to remove NaCl.

  • Final Polish: If necessary, perform a quick recrystallization from Ethanol (Protocol 1) to remove trapped salts.

Analytical Validation

Ensure the purified compound meets the following criteria before use in synthesis:

TestMethodAcceptance Criteria
Purity HPLC (C18, MeOH/Water gradient)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Amidine protons (

7-9 ppm) must integrate correctly relative to aromatic protons.
Melting Point Capillary MethodSharp range (typically >160°C, decomposition often observed).

Troubleshooting Guide

Decision Tree for Optimization

Troubleshooting Problem Issue Encountered NoCrystals No Crystals Form (Oiling Out) Problem->NoCrystals Impure Low Purity (Color/Spots) Problem->Impure Sol1 Add Seed Crystal or Scratch Glass NoCrystals->Sol1 Sol2 Switch to EtOH/Water (Increase Water) NoCrystals->Sol2 Sol3 Use Acid-Base Protocol Impure->Sol3 Neutral impurities Sol4 Recrystallize from Ethyl Acetate Impure->Sol4 Polar impurities

Figure 2: Troubleshooting logic for common crystallization failures.

  • Oiling Out: If the product separates as an oil rather than crystals, re-heat to dissolve and add the antisolvent (water) more slowly, or use a seed crystal.

  • Colored Impurities: If the crystals are yellow/brown (often due to oxidation of sulfur), add activated charcoal to the hot ethanol solution, stir for 5 minutes, and filter hot before cooling.

References

  • BenchChem Technical Support. (2025).[2][3] Recrystallization of Thiourea Derivatives: Technical Guide. Retrieved from

  • Asahi Chemical Co., Ltd. (n.d.). Guanyl thiourea (amidino thiourea) - General Properties and Solubility.[1] Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)thiourea Product Specification and Handling. Retrieved from

  • Organic Syntheses. (1948). Guanidoacetic acid (General method for S-alkylthiourea purification).[4]Org. Synth. 28, 65. Retrieved from

Sources

Application

A Systematic Approach to HPLC Method Development for the Quantification of 1-Amidino-3-(4-bromophenyl)-2-thiourea

An Application Note from the Office of the Senior Scientist Abstract This application note presents a comprehensive and logical workflow for the development of a robust High-Performance Liquid Chromatography (HPLC) metho...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Scientist

Abstract

This application note presents a comprehensive and logical workflow for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Amidino-3-(4-bromophenyl)-2-thiourea. Thiourea derivatives are a significant class of compounds in pharmaceutical and materials science research.[1][2] The successful development of a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This guide moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process—from initial analyte characterization to final method optimization and system suitability—grounded in established chromatographic principles and regulatory standards.

Introduction and Analyte Characterization

1-Amidino-3-(4-bromophenyl)-2-thiourea is a molecule possessing distinct chemical features that present unique challenges and opportunities for chromatographic separation. A successful method development strategy begins not with random screening, but with a thorough analysis of the analyte's physicochemical properties.

  • Structure: The molecule consists of three key functional groups:

    • A highly basic amidine group: This group is a strong base and will be protonated (positively charged) across a wide pH range.

    • A polar thiourea moiety: Contributes to the overall polarity of the molecule.[3]

    • A non-polar bromophenyl group: Provides hydrophobicity and, critically, a strong chromophore for UV detection.

  • Predicted Chromatographic Behavior: The presence of both highly polar, ionizable groups and a non-polar aromatic ring suggests the compound will have limited retention on traditional reversed-phase columns under standard neutral conditions. The positive charge on the protonated amidine group will cause it to be repelled by the stationary phase, leading to poor peak shape and early elution. Therefore, control of the mobile phase pH is the most critical factor for achieving retention and symmetrical peak shapes. Reversed-phase HPLC is the most common and reliable mode of separation and will be our starting point.[4][5][6]

The Method Development Workflow: A Logic-Driven Approach

Our strategy is built on a systematic progression from understanding the analyte to a fully optimized and reliable analytical method. This workflow ensures that each parameter is chosen for a scientifically sound reason, leading to a more robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV Scan) Mode Mode & Column Selection (RP-HPLC, C18) Analyte->Mode Informs initial choices Detector Detector & Wavelength (UV-Vis, λmax) Analyte->Detector MobilePhase Mobile Phase Screening (Solvent, pH, Buffer) Mode->MobilePhase Detector->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FineTuning Fine-Tuning (Flow Rate, Temperature) Gradient->FineTuning SST System Suitability Testing (USP <621> Criteria) FineTuning->SST Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol

This section provides a step-by-step protocol for developing the HPLC method. The causality behind each choice is explained to provide a deeper understanding of the process.

Materials, Reagents, and Instrumentation
  • Analyte: 1-Amidino-3-(4-bromophenyl)-2-thiourea reference standard

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium phosphate monobasic, Phosphoric acid, Sodium hydroxide

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility.[1]

Step 1: Detector Wavelength Selection

Rationale: The bromophenyl group is expected to have strong UV absorbance. A PDA detector is used to scan a solution of the analyte to find the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.

Protocol:

  • Prepare a dilute solution of 1-Amidino-3-(4-bromophenyl)-2-thiourea (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Using the PDA detector, perform a UV scan from 200 to 400 nm.

  • Identify the λmax. For phenyl-thiourea structures, this is typically in the 230-280 nm range.[1] For this analysis, we will proceed with an estimated λmax of 254 nm .

Step 2: Initial Method Screening

Rationale: The primary goal is to achieve retention of this polar, basic compound. This is accomplished by suppressing the ionization of the amidine group or by using a mobile phase that promotes interaction with the stationary phase. We will use a low pH to ensure the amidine group is consistently protonated and explore its retention under these conditions.

LogicDiagram cluster_input Analyte Properties cluster_output Initial HPLC Parameters Input Property Rationale Polar/Basic Amidine Group pKa is high, charged at most pHs Polar Thiourea Group Contributes to hydrophilicity Non-Polar Bromophenyl Provides retention mechanism & UV activity Output Parameter Choice HPLC Mode Reversed-Phase (most versatile) Stationary Phase C18 (general purpose starting point) Mobile Phase pH Acidic (e.g., pH 2.5-3.5) for consistent protonation Detector UV-Vis at λmax (~254 nm) Input:p0->Output:p2 Dictates need for pH control Input:p2->Output:p1 Interacts with non-polar phase Input:p2->Output:p3 Enables detection

Caption: Influence of analyte properties on initial parameters.

Screening Protocol:

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Gradient: Start with a broad scouting gradient to determine the approximate elution time.

Time (min)% Mobile Phase B (ACN)
0.05
20.095
25.095
25.15
30.05
Step 3: Method Optimization

Rationale: Based on the results of the screening run, the gradient is adjusted to improve resolution, reduce run time, and enhance peak shape. According to established chromatographic theory, the gradient slope and duration around the elution point of the analyte have the most significant impact on the separation.[7]

Optimization Protocol:

  • Analyze the Screening Run: Note the retention time (t_R) and the %B at which the analyte elutes. For example, let's assume it eluted at 10 minutes, which corresponds to 50% Acetonitrile.

  • Sharpen the Gradient: Create a new, shallower gradient around the elution point to improve resolution from any impurities.

  • Example Optimized Gradient:

Time (min)% Mobile Phase B (ACN)
0.035
10.065
10.195
12.095
12.135
15.035
  • Further Fine-Tuning:

    • Peak Tailing: If peak tailing is observed, it may indicate secondary interactions with residual silanols on the silica-based column. Lowering the mobile phase pH further (e.g., to 2.5) or adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% can improve peak shape. However, TFA can be difficult to remove from the column.

    • Flow Rate/Temperature: Adjusting flow rate and temperature can be used for final tweaks to retention time and selectivity, as allowed by guidelines such as USP <621>.[8][9]

Final Method and System Suitability

After optimization, the final method is defined, and its performance is verified using a System Suitability Test (SST). The SST is a mandatory part of any validated analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[10][11]

Final Optimized HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 35% to 65% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Testing (SST) Protocol

Rationale: To ensure the method's performance is reproducible day-to-day, a set of standard injections are made to test the system's precision, peak shape, and efficiency. Acceptance criteria are based on guidelines from the USP and ICH.[7][12][13]

Protocol:

  • Prepare a standard solution of 1-Amidino-3-(4-bromophenyl)-2-thiourea at a concentration relevant to the intended application (e.g., 20 µg/mL).

  • Inject the standard solution six consecutive times (n=6).

  • Calculate the SST parameters from the resulting chromatograms.

ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Measures injection precision.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Measures pump stability and precision.

Path to Validation

Once the method is developed and deemed suitable, it must be validated for its intended purpose according to ICH Q2(R1) guidelines.[12] While a full validation is beyond the scope of this note, the key parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust RP-HPLC method for the analysis of 1-Amidino-3-(4-bromophenyl)-2-thiourea. By understanding the analyte's chemical properties, we established a logical workflow that prioritized the control of mobile phase pH to achieve good chromatography for this polar, basic compound. The final method, coupled with rigorous system suitability testing, provides a reliable foundation for subsequent validation and routine use in research and quality control environments.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column Source: LabRulez LCMS URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements Source: ECA Academy URL: [Link]

  • Title: Understanding Chromatography - How does HPLC work to separate components of a mixture? Source: LC Services URL: [Link]

  • Title: Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization Source: Wiley Online Library URL: [Link]

  • Title: Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention Source: Waters Corporation URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]

  • Title: Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities Source: MDPI URL: [Link]

  • Title: Thiourea Source: Wikipedia URL: [Link]

Sources

Method

using 1-Amidino-3-(4-bromophenyl)-2-thiourea as a ligand in metal complexation

Application Note: Coordination Chemistry and Bio-inorganic Potential of 1-Amidino-3-(4-bromophenyl)-2-thiourea Executive Summary This application note details the synthesis, metal complexation, and biological evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry and Bio-inorganic Potential of 1-Amidino-3-(4-bromophenyl)-2-thiourea

Executive Summary

This application note details the synthesis, metal complexation, and biological evaluation of 1-Amidino-3-(4-bromophenyl)-2-thiourea (ABPT) . As a derivative of guanylthiourea, ABPT represents a "privileged scaffold" in medicinal inorganic chemistry. Its unique structure offers a chemically versatile N,S-donor system capable of forming stable six-membered chelate rings with transition metals (Cu(II), Ni(II), Co(II), Pt(II)). The inclusion of the 4-bromophenyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability in drug development pipelines.

Chemical Basis & Ligand Design

The ABPT ligand operates on the principles of Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

  • Soft Donor: The thione sulfur (C=S) preferentially stabilizes soft or borderline metals (e.g., Pt(II), Cu(I/II)).

  • Hard/Borderline Donor: The amidino nitrogen (-C=NH) facilitates chelation with harder centers (e.g., Ni(II), Co(II)).

  • Lipophilic Anchor: The 4-bromophenyl group acts as a hydrophobic tail, critical for interaction with lipid bilayers in antimicrobial applications.

Visualizing the Synthesis Workflow

The following diagram outlines the convergent synthesis of the ligand followed by metal complexation.

SynthesisWorkflow Start1 4-Bromoaniline Inter1 4-Bromophenyl Isothiocyanate Start1->Inter1 CS2 / Base or CSCl2 Start2 Thiophosgene (CSCl2) Start2->Inter1 Ligand Ligand (ABPT) 1-Amidino-3-(4-bromophenyl) -2-thiourea Inter1->Ligand Reflux (Acetone) + NaHCO3 Reagent Guanidine Carbonate Reagent->Ligand Complex Metal Complex [M(ABPT)2] Ligand->Complex Chelation (pH 8-9) MetalSalt Metal Salt (MX2) MetalSalt->Complex

Figure 1: Synthetic pathway for ABPT and subsequent metal complexation.

Experimental Protocols

Protocol A: Synthesis of 1-Amidino-3-(4-bromophenyl)-2-thiourea

Rationale: Direct condensation of guanidine with isothiocyanate is preferred over the reaction of dicyandiamide with aniline due to higher specificity and yield for the 1-amidino-3-aryl structure.

Materials:

  • 4-Bromophenyl isothiocyanate (10 mmol)

  • Guanidine carbonate (5 mmol) (Note: Carbonate provides 2 equiv. of guanidine)

  • Solvent: Anhydrous Acetone or Ethanol

  • Catalyst: Triethylamine (TEA) - optional, if using guanidine HCl.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 4-Bromophenyl isothiocyanate in 30 mL of anhydrous acetone in a round-bottom flask.

  • Addition: Separately, suspend 5 mmol of guanidine carbonate in 20 mL of acetone. Add this suspension dropwise to the isothiocyanate solution with constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the solution to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: A solid precipitate (ABPT) will form. Filter under vacuum, wash with cold water, and recrystallize from ethanol to obtain pure crystals.

  • Yield Expectation: 75–85%. Color: White to pale yellow needles.

Protocol B: Metal Complexation (General Procedure for Cu, Ni, Co)

Rationale: A 1:2 (Metal:Ligand) stoichiometry is targeted to form neutral octahedral or square planar complexes. The pH is adjusted to facilitate deprotonation of the amide/thioamide proton, ensuring charge neutrality.

Materials:

  • Ligand (ABPT): 2 mmol

  • Metal Salt (CuCl₂, NiCl₂, or CoCl₂ · xH₂O): 1 mmol[1]

  • Solvent: Ethanol (Absolute)

  • Base: Aqueous Ammonia or Sodium Acetate buffer

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2 mmol of ABPT in 20 mL of hot ethanol.

  • Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of ethanol (or minimum water if insoluble in EtOH). Add this dropwise to the hot ligand solution.

  • pH Adjustment (Critical):

    • Causality: The ligand coordinates best in its deprotonated enothiol form.

    • Add dilute ammonia dropwise until pH reaches ~8.0. A distinct color change indicates complexation (e.g., Cu: Green/Brown, Ni: Red/Orange, Co: Blue/Pink).

  • Reflux: Reflux the mixture for 3 hours to overcome the kinetic barrier of chelation.

  • Purification: Cool to room temperature. The complex usually precipitates. Filter, wash with cold ethanol (to remove unreacted ligand) and ether. Dry in a desiccator over CaCl₂.

Structural Characterization Guide

To validate the synthesis, compare the spectral data of the free ligand against the metal complex.

Table 1: Diagnostic Spectroscopic Shifts

FeatureTechniqueFree Ligand (ABPT)Metal Complex [M(ABPT)₂]Mechanistic Insight
ν(N-H) FT-IR3300–3400 cm⁻¹ (Strong)Weak / DisappearsLoss of N-H proton due to deprotonation/coordination.
ν(C=S) FT-IR1250–1300 cm⁻¹Shift to lower freq. (20–40 cm⁻¹)Reduced bond order; indicates Sulfur coordination.
ν(C=N) FT-IR1610–1630 cm⁻¹Shift to lower freq. (10–20 cm⁻¹)Indicates Nitrogen coordination from the amidino group.
NH Proton ¹H-NMRδ 9.0–11.0 ppm (Singlet)DisappearsConfirms deprotonation and coordination.
Geometry UV-Visn/ad-d transitions visibleCu(II): Distorted Octahedral; Ni(II): Square Planar.
Visualizing the Coordination Mode

The ligand acts in a bidentate manner, forming a 6-membered ring.

CoordinationChemistry cluster_legend Coordination Sphere Metal M(II) S1 S (Thiolate) Metal->S1 N1 N (Amidino) Metal->N1 C1 C S1->C1 Single Bond N2 NH C1->N2 C2 C N2->C2 C2->N1 Double Bond

Figure 2: Bidentate chelation mode forming a stable 6-membered metallocycle.

Biological Application: Antimicrobial Screening

Metal complexes of thioureas often exhibit the "Chelation Theory" effect (Tweedy's Theory), where polarity of the metal ion is reduced by partial sharing of its positive charge with donor groups, increasing lipophilicity and penetration into bacterial membranes.

Protocol: Agar Well Diffusion Method

  • Inoculum: Prepare standardized inocula (0.5 McFarland) of S. aureus (Gram +) and E. coli (Gram -).

  • Seeding: Swab Mueller-Hinton agar plates with the bacterial suspension.

  • Well Preparation: Punch 6mm wells using a sterile cork borer.

  • Compound Loading: Dissolve ABPT and its complexes in DMSO (1 mg/mL). Add 50 µL to respective wells. Include DMSO (Negative Control) and Ciprofloxacin (Positive Control).

  • Incubation: 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (mm).

    • Success Metric: Complexes should ideally show >15% larger inhibition zones than the free ligand.

References

  • Kurzer, F. (1981). Amidinothioureas and their derivatives. Chemical Reviews. Link

  • Douglas, G. H., et al. (1983). Amidinothioureas - US Patent 4418209A. U.S. Patent Office. Link

  • Saeed, A., et al. (2014). Recent developments in the chemistry of thioureas. Structural Chemistry. Link

  • Refat, M. S., et al. (2013). Synthesis and spectroscopic characterization of some transition metal complexes of thiourea derivatives. Journal of Molecular Structure. Link

  • Pahontu, E., et al. (2016). Synthesis, Characterization, and Antimicrobial Activity of Some New Thiourea Derivatives and Their Metal Complexes. Molecules. Link

Sources

Application

Application Note: Precision IC50 Determination of Bromophenyl Amidinothiourea Inhibitors

Abstract & Scientific Rationale Bromophenyl amidinothiourea derivatives represent a potent class of Nitric Oxide Synthase (NOS) inhibitors. Structurally, the amidinothiourea moiety acts as a bioisostere of the guanidino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Bromophenyl amidinothiourea derivatives represent a potent class of Nitric Oxide Synthase (NOS) inhibitors. Structurally, the amidinothiourea moiety acts as a bioisostere of the guanidino group in L-Arginine (the natural substrate), allowing these compounds to competitively bind the NOS active site. The inclusion of a bromophenyl group introduces critical lipophilicity and potential halogen-bonding interactions within the enzyme's hydrophobic pocket, often enhancing potency against the inducible isoform (iNOS) compared to neuronal (nNOS) or endothelial (eNOS) isoforms.

However, the physicochemical properties of the bromophenyl group present a specific challenge: aqueous solubility . Standard IC50 protocols often fail because they do not account for the rapid precipitation of hydrophobic inhibitors upon dilution into aqueous reaction buffers.

This guide provides a validated, robust protocol for determining the IC50 of bromophenyl amidinothiourea inhibitors, utilizing the Griess Assay for high-throughput screening, with specific modifications to manage solubility and ensure kinetic validity.

Mechanism of Action & Assay Logic

The assay measures the inhibition of iNOS activity by quantifying the production of Nitric Oxide (NO). Since NO has a half-life of seconds, it rapidly oxidizes to nitrite (


) and nitrate (

).
  • Enzymatic Step: iNOS catalyzes the conversion of L-Arginine to L-Citrulline and NO , consuming NADPH and

    
    .
    
  • Inhibition: The bromophenyl amidinothiourea competes with L-Arginine for the heme active site.

  • Detection: The Griess reagents convert accumulated nitrite into a stable azo dye (Absorbance

    
     nm).
    
Mechanistic Diagram

NOS_Inhibition_Mechanism L_Arg L-Arginine (Substrate) iNOS iNOS Enzyme (Heme Active Site) L_Arg->iNOS Binds Inhibitor Bromophenyl Amidinothiourea Inhibitor->iNOS Competes (Ki) NO Nitric Oxide (NO) iNOS->NO Catalysis (NADPH -> NADP+) Nitrite Nitrite (NO2-) NO->Nitrite Spontaneous Oxidation AzoDye Azo Dye (Pink, 540nm) Nitrite->AzoDye Griess Reagents (Sulfanilamide + NED)

Figure 1: Competitive inhibition mechanism of amidinothioureas against iNOS and subsequent colorimetric detection.

Experimental Protocol

A. Materials & Reagents[1][2][3][4][5][6][7]
  • Enzyme: Recombinant human or murine iNOS (lysate or purified).

  • Substrate: L-Arginine (Final assay conc:

    
     — Note: Keep near 
    
    
    
    for competitive inhibitors).
  • Cofactors: NADPH (

    
    ), Tetrahydrobiopterin (
    
    
    
    ,
    
    
    ), FAD/FMN (if not included in enzyme prep), Calmodulin/Ca2+ (if using constitutive NOS; iNOS is Ca-independent but often stabilized by it).
  • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.1 mM EDTA.

  • Griess Reagents:

    • Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

    • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

B. Inhibitor Preparation (Critical Step)

The bromophenyl group increases logP (hydrophobicity). Improper handling leads to "false artificial inhibition" due to aggregation.

  • Stock Solution: Dissolve inhibitor in 100% DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution: Prepare a 10x concentration series in 10% DMSO/Buffer .

    • Why? Direct dilution from 100% DMSO to aqueous buffer in the well often causes crashing. The intermediate step stabilizes the transition.

  • Final DMSO Content: Ensure final assay DMSO concentration is

    
     and constant  across all wells (including controls).
    
C. Assay Workflow (96-well Plate)
StepComponentVolumeNotes
1Buffer 40

L
HEPES assay buffer.
2Inhibitor 10

L
Add 10x stock series. Include "Vehicle Control" (DMSO only).
3Enzyme 25

L
Diluted iNOS. Incubate 15 min at RT to allow inhibitor binding.
4Start Mix 25

L
Contains L-Arginine + NADPH.
5 Incubation - Incubate at 37°C for 30–60 minutes.
6Stop/Detect 50

L
Add Griess Reagent A.
7Develop 50

L
Add Griess Reagent B. Incubate 10 min at RT (Dark).
8Read - Measure Absorbance at 540 nm .
D. Workflow Visualization

Assay_Protocol Start Start: Reagent Prep PreInc Pre-Incubation (15 min) Enzyme + Inhibitor (Allows E-I Complex Formation) Start->PreInc Reaction Enzymatic Reaction (30-60 min) Add L-Arg + NADPH (37°C) PreInc->Reaction Griess1 Add Griess A (Stops Reaction) Reaction->Griess1 Griess2 Add Griess B (Color Development) Griess1->Griess2 Read Read Absorbance (540 nm) Griess2->Read

Figure 2: Step-by-step workflow for the iNOS Griess Assay.

Data Analysis & Validation

Calculation
  • Background Subtraction: Subtract the absorbance of "Blank" wells (Buffer + Reagents, no Enzyme) from all data points.

  • Normalization: Calculate % Activity relative to "Positive Control" (Enzyme + Vehicle, no Inhibitor).

    
    
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Activity. Fit using a 4-Parameter Logistic (4PL) non-linear regression model:

    
    
    
Validation Criteria (Self-Validating System)
  • Z-Factor: Must be

    
     for the assay to be considered robust.
    
  • Reference Standard: Run a known iNOS inhibitor (e.g., 1400W or L-NIL ) in parallel. 1400W should yield an IC50

    
     nM.
    
  • Hill Slope: For competitive inhibitors like amidinothioureas, the Hill Slope should be close to -1.0 . A slope

    
     suggests aggregation or non-specific denaturation (common with bromophenyl compounds at high concentrations).
    

Troubleshooting: The "Bromophenyl Trap"

Issue: Steep dose-response curves (Hill slope < -2.0) or erratic data at high concentrations. Cause: The bromophenyl group induces aggregation of the compound, forming "colloidal aggregators" that sequester the enzyme non-specifically. Solution:

  • Detergent: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This disrupts promiscuous aggregates without denaturing iNOS.

  • BSA: Include 0.1% Bovine Serum Albumin in the buffer to sequester "sticky" compounds.

References

  • Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases.[1] Inhibition by non-amino acid isothioureas."[2][1] Journal of Biological Chemistry. Link

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[2][1] Biochemical Pharmacology. Link

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal. Link

  • Young, R. J., et al. (2011). "Structure-Activity Relationships of Bromophenyl Derivatives." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Amidino-3-(4-bromophenyl)-2-thiourea (ABPT)

Introduction: The Stability Paradox 1-Amidino-3-(4-bromophenyl)-2-thiourea (ABPT) presents a dual stability challenge common to amidinothioureas. The molecule contains two reactive centers: the thiocarbonyl group ( ), wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

1-Amidino-3-(4-bromophenyl)-2-thiourea (ABPT) presents a dual stability challenge common to amidinothioureas. The molecule contains two reactive centers: the thiocarbonyl group (


), which is highly prone to oxidative desulfurization, and the amidino group  (

), which is susceptible to hydrolysis.

The "4-bromophenyl" moiety adds lipophilicity but introduces photosensitivity risks. Decomposition in solution is rarely a single event; it is a cascade involving pH, dissolved oxygen, and trace metal catalysis. This guide provides the mechanistic understanding and protocols required to maintain >98% purity in solution.

Module 1: The Chemistry of Decomposition

To prevent degradation, you must understand the enemy. ABPT degrades via three distinct pathways in solution.

Decomposition Pathways Diagram

ABPT_Decomposition cluster_legend Legend ABPT ABPT (Active) 1-Amidino-3-(4-bromophenyl)-2-thiourea Ox_Inter Intermediate: Formamidine Disulfide Dimer ABPT->Ox_Inter Oxidation (O2/DMSO) Catalyzed by Fe3+/Cu2+ Hydro_Inter Hydrolysis of Amidine ABPT->Hydro_Inter Hydrolysis (High pH) Urea_Deriv Degradant A: 1-Amidino-3-(4-bromophenyl)urea Ox_Inter->Urea_Deriv Desulfurization Sulfur Byproduct: Elemental Sulfur / SOx Ox_Inter->Sulfur Precipitation Amide_Deriv Degradant B: N-(4-bromophenylcarbamothioyl)urea Hydro_Inter->Amide_Deriv Loss of Amine Ammonia Byproduct: Ammonia (NH3) Hydro_Inter->Ammonia key1 Blue: Active Compound key2 Yellow: Unstable Intermediate key3 Red: Irreversible Degradant

Figure 1: Primary decomposition pathways of ABPT. The oxidative pathway (Red) is the most rapid in standard laboratory solvents.

Mechanistic Insights
  • Oxidative Desulfurization (The Primary Threat):

    • Mechanism: Dissolved oxygen attacks the sulfur atom (specifically the thiol tautomer). This often forms a disulfide dimer intermediate, which rapidly decomposes to the urea analogue and elemental sulfur (turbidity).

    • Catalysts: Trace transition metals (Iron, Copper) in lower-grade solvents act as catalysts, accelerating this process by orders of magnitude.

    • DMSO Risk: While DMSO is a good solvent, it can act as an oxidant itself (Pummerer-type reaction) or facilitate oxidation if not strictly anhydrous.

  • Amidine Hydrolysis:

    • Mechanism: The amidine nitrogen is basic. In aqueous environments, especially at pH > 8, water attacks the amidine carbon, releasing ammonia and forming the amide/urea derivative.

    • pH Sensitivity: ABPT is most stable in slightly acidic conditions (pH 4.0–6.0), where the amidine is protonated (stabilized) but the sulfur is not yet prone to acid-catalyzed hydrolysis.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific observations during experimental workflows.

ObservationProbable CauseCorrective Action
Solution turns yellow/cloudy Oxidative Desulfurization. The cloudiness is colloidal elemental sulfur; the yellowing is polysulfide or disulfide formation.Discard solution. This is irreversible. For the next batch, degas solvents with Argon for 15 mins and add 0.1 mM EDTA to chelate catalytic metals.
Precipitate forms in DMSO stock Moisture intrusion. ABPT is hydrophobic (due to the bromophenyl group). Absorption of atmospheric water lowers solubility.Redissolve/Filter. If the precipitate dissolves upon warming (37°C), it may be intact. If not, it is likely sulfur degradation product. Use anhydrous DMSO stored over molecular sieves.
LC-MS shows Mass -34 or -16 Desulfurization. Loss of Sulfur (-32) or exchange of S for O (net -16 mass shift) indicates the urea derivative.Check Headspace. Ensure storage vials are flushed with inert gas. Avoid repeated freeze-thaw cycles which introduce oxygen.
Loss of biological potency Amidine Hydrolysis. The amidine group is often the pharmacophore for binding. Hydrolysis to the urea/amide destroys activity.Check pH. Ensure the buffer system is not basic (pH > 7.5). If using PBS, switch to MES or Acetate buffer (pH 6.0) if the assay permits.
New peak at higher retention time Photodegradation. Homolytic cleavage of the C-Br bond (radical formation) or dimerization.Light Protection. Use amber glass vials. Wrap reaction vessels in foil.

Module 3: Standard Operating Procedures (SOPs)

Protocol: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Reagents:

  • ABPT (Solid)[1]

  • Anhydrous DMSO (99.9%, stored over 4Å molecular sieves)

  • Argon or Nitrogen gas source[2]

  • Amber glass vials (silanized preferred)

Step-by-Step:

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon for 10 minutes before adding the solid. This removes dissolved oxygen, the primary initiator of sulfur oxidation.

  • Weighing: Weigh ABPT into an amber vial. Note: Minimize light exposure.

  • Dissolution: Add the degassed DMSO. Vortex immediately.

    • Critical Step: If the solution does not clear instantly, sonicate for max 30 seconds. Excessive sonication generates heat and radicals.

  • Aliquot & Seal: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Headspace Purge: Blow a gentle stream of Argon over the top of the liquid in each vial for 5 seconds before capping.

  • Storage: Store at -20°C or -80°C.

Protocol: Aqueous Working Solutions

Objective: Diluting stock for biological assays without immediate precipitation or hydrolysis.

The "Solvent Shift" Method:

  • Do not dilute directly into pure water or high-salt PBS, as the hydrophobic bromophenyl group may drive precipitation.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG-400 or Ethanol . This creates a "solubility bridge."

  • Final Dilution: Dilute this intermediate into your assay buffer.

    • Recommended Buffer: 10 mM MES or Citrate, pH 6.0. (Avoid Tris or Carbonate buffers, as their high pH accelerates amidine hydrolysis).

    • Time Window: Use aqueous dilutions within 4 hours .

Quality Control (Self-Validating System)

Before using a stored stock for a critical experiment, perform this quick check:

  • Visual Inspection: Clear, colorless? (Pass).[3] Yellow/Turbid? (Fail).

  • Chemical Validation (HPLC/UPLC):

    • Column: C18 (The bromophenyl group requires reverse phase).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Acid is required to keep the amidine protonated and improve peak shape.

    • Detection: 254 nm (Bromophenyl absorbance).

    • Criteria: Purity > 95%. Major impurity (Urea derivative) usually elutes earlier than the parent thione due to higher polarity.

References

  • IUPAC Solubility Data Series. "Solubility of Thiourea and Amidinothiourea Derivatives in Organic Solvents." NIST Standard Reference Data.

  • Journal of the Chemical Society. "Kinetics and mechanism of the alkaline hydrolysis of amidines." Perkin Transactions 2. (Mechanistic basis for amidine instability at high pH).

  • BenchChem Stability Guide. "Preventing degradation of thiourea derivatives during long-term storage." (General protocols for antioxidant use and inert atmospheres).

  • MDPI Molecules. "Biological Applications of Thiourea Derivatives: Stability and Synthesis." (Discusses the oxidative desulfurization pathway to urea).

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility and Stability Data." (Technical bulletin on DMSO interactions with sulfur compounds).

Sources

Optimization

removing unreacted 4-bromoaniline from thiourea reaction mixtures

Ticket Subject: Removal of Unreacted 4-Bromoaniline from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering persistent 4-bromoaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Unreacted 4-Bromoaniline from Reaction Mixtures

Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering persistent 4-bromoaniline impurities in your thiourea synthesis. This is a common bottleneck caused by the equilibrium nature of thiourea formation or incomplete consumption of the aniline starting material. Because 4-bromoaniline is toxic (methemoglobinemia risk) and interferes with biological assays, its removal is critical.

This guide provides three validated protocols to resolve this, ranked by efficiency and scalability.

Module 1: The "Wet" Method (Acid-Base Extraction)

Best For: Robust thiourea products stable to mild acid.[1] Mechanism: Exploiting


.[1]

The most reliable separation method leverages the basicity difference between the starting material and the product.

  • 4-Bromoaniline: A weak base with a conjugate acid

    
     of 
    
    
    
    [1].[1] In the presence of 1M HCl, it protonates to form the water-soluble anilinium chloride salt.
  • Aryl Thioureas: Generally neutral or extremely weakly basic.[1] They remain unprotonated in dilute acid and stay in the organic phase.[1]

Protocol 1.1: Standard Acid Wash[1]
  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL solvent per gram of crude.

    • Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for better phase separation and lower toxicity.

  • Acidification: Wash the organic layer with 1M HCl (3 x volume of organic layer).[1]

    • Observation: The 4-bromoaniline converts to 4-bromoanilinium chloride (

      
      ) and migrates to the aqueous layer.
      
  • Verification: Spot the organic layer on a TLC plate.[1][2] If aniline persists, repeat the wash.[3]

  • Neutralization (Optional but Recommended): Wash the organic layer once with Saturated Brine to remove entrained acid/water.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visual Workflow: Acid-Base Partitioning

AcidBaseExtraction Start Crude Reaction Mix (Thiourea + 4-Bromoaniline) Solvent Dissolve in EtOAc Start->Solvent AcidAdd Add 1M HCl (Liquid-Liquid Extraction) Solvent->AcidAdd Separation Phase Separation AcidAdd->Separation OrgLayer Organic Layer (Contains Neutral Thiourea) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Contains 4-Bromoanilinium Salt) Separation->AqLayer Bottom Phase Workup Wash w/ Brine -> Dry -> Evaporate OrgLayer->Workup Waste Acidic Waste Stream AqLayer->Waste Final Purified Thiourea Workup->Final

Figure 1: Flowchart demonstrating the selective protonation and removal of 4-bromoaniline.

Module 2: The "Dry" Method (Solid-Phase Scavenging)

Best For: Acid-sensitive thioureas or high-throughput parallel synthesis (HTS).[1] Mechanism: Covalent capture.[1]

If your thiourea is labile (prone to decomposition) in acid, use a polymer-supported scavenger resin. These resins contain electrophilic handles (isocyanates or aldehydes) that react specifically with the nucleophilic amine of the unreacted aniline.

Protocol 2.1: Resin Scavenging
  • Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.[1]

  • Stoichiometry: Add 2.0 - 3.0 equivalents of resin relative to the estimated amount of unreacted aniline (determined by HPLC or NMR integration).

  • Incubation:

    • Add resin to the reaction mixture (dissolved in DCM or THF).[1]

    • Shake or stir gently at room temperature for 2–4 hours.

    • Chemistry: The 4-bromoaniline reacts with the resin to form an insoluble urea (with PS-Isocyanate) or imine (with PS-Benzaldehyde).

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. The impurity remains trapped on the solid beads.[1]

  • Concentration: Evaporate the filtrate to obtain the purified product.

Module 3: Troubleshooting & FAQ

Comparison of Physical Properties

Understanding the physical differences is key to troubleshooting.[1]

Property4-Bromoaniline (Impurity)Typical Aryl Thiourea (Product)
Basicity (

of conj.[4] acid)
~3.86 (Weak Base) [1]< 0 (Neutral / Very Weak Base)
Solubility (1M HCl) High (Forms Salt)Low (Remains Organic/Solid)
TLC Visualization UV active + Stains Yellow/Orange with Ehrlich's ReagentUV active + Often stains distinct colors (dependent on R-group)
Polarity (LogP) ~2.26 (Moderate) [2]Generally more polar than aniline
Common Issues

Q: The acid wash caused my product to precipitate. What now? A: This happens if your thiourea is highly insoluble in EtOAc.[1]

  • Fix: Filter the precipitate.[1] Wash the solid filter cake with 1M HCl, then water, then cold ether. The impurity (aniline salt) will wash through with the aqueous acid, leaving pure thiourea on the filter.

Q: I can't see the separation between 4-bromoaniline and my product on TLC. A: 4-bromoaniline is tricky because it streaks.[1]

  • Fix: Use a specific stain.[1][2][5] Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) is highly specific for amines and will stain the aniline a bright yellow/orange, while the thiourea may stain differently or not at all [3].[1]

  • Eluent Tip: Add 1% Triethylamine to your TLC eluent to sharpen the amine spot, then visualize.

Q: Can I just recrystallize it? A: Yes, but only if the impurity level is low (<10%).[1]

  • Solvent System:Ethanol/Water .[1][5][6][7][8] Dissolve the crude in hot ethanol, then add warm water until slightly turbid. Cool slowly. 4-bromoaniline is very soluble in ethanol and tends to stay in the mother liquor [4].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7807, 4-Bromoaniline.[1] Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. TLC Stains and Dips: Ninhydrin and Anisaldehyde Protocols. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1][3] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aromatic amines).

Sources

Troubleshooting

Technical Support Center: Guanylthiourea Synthesis Optimization

Role: Senior Application Scientist Subject: Optimizing Reaction Temperature for Guanylthiourea (Amidinothiourea) Formation Reference ID: GTU-OPT-2026-T4 Core Directive & Scope Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimizing Reaction Temperature for Guanylthiourea (Amidinothiourea) Formation Reference ID: GTU-OPT-2026-T4

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your synthesis of Guanylthiourea (GTU) from Dicyandiamide (DCD) is suffering from inconsistent yields, discoloration, or purity issues.

The synthesis of Guanylthiourea (


) is a classic nucleophilic addition where temperature acts as the "gatekeeper" between successful conversion and irreversible decomposition. Unlike robust carbon-carbon bond formations, this reaction involves the equilibrium of gaseous Hydrogen Sulfide (

) in solution, making it thermodynamically sensitive.

The Golden Rule: The optimal window is 60°C to 80°C . Deviating outside this range triggers distinct failure modes:

  • < 60°C: Kinetic stalling (Activation energy

    
     not met).
    
  • > 90°C: Thermodynamic degradation (Formation of dithiobiuret and melamine derivatives).

The Science of Temperature (Mechanism & Causality)

To troubleshoot effectively, you must understand why the temperature limits exist. The reaction relies on the nucleophilic attack of the hydrosulfide ion (


) on the nitrile carbon of dicyandiamide.
Thermodynamic Constraints
  • Gas Solubility vs. Reaction Rate: This is the primary conflict.

    • High temperatures increase the reaction rate (Arrhenius equation).

    • However, high temperatures drastically reduce the solubility of

      
       gas in the reaction medium (Henry’s Law).
      
    • Result: If you heat too fast without a pressurized system, your reagent (

      
      ) leaves the vessel before it can react.
      
  • Thermal Instability:

    • GTU is thermally unstable. While its melting point is ~160–164°C, it begins to rearrange or hydrolyze in solution above 90°C, often converting to Dithiobiuret or polymerizing into Melamine derivatives (yellow/brown tars).

Visualizing the Pathway

The following diagram maps the reaction logic and failure points based on temperature.

GTU_Reaction_Pathway cluster_legend Thermodynamic Zones Inputs Dicyandiamide (DCD) + H2S Inter Thio-Intermediate Inputs->Inter Dissolution GTU Guanylthiourea (Target Product) Inter->GTU T = 60-80°C (Optimal) LowTemp Unreacted DCD (Kinetic Stall) Inter->LowTemp T < 50°C GasLoss H2S Off-gassing (Low Reagent Conc.) Inter->GasLoss T > 85°C (Open System) HighTemp Decomposition (Dithiobiuret/Melamine) GTU->HighTemp T > 100°C or Prolonged Heating

Figure 1: Reaction pathway showing the narrow thermal window for successful GTU synthesis. Note the divergence into decomposition products at high temperatures.[1]

Optimized Experimental Protocol

This protocol synthesizes field-proven methodologies (e.g., Organic Syntheses, Patent EP0480438A1) to maximize yield while minimizing thermal degradation.

Safety Warning:


 is highly toxic. All operations must occur in a functioning fume hood with a scrubber system.
Materials
  • Precursor: Dicyandiamide (DCD) (99% purity).

  • Reagent: Hydrogen Sulfide (

    
    ) gas or Thioacetamide (for in-situ generation, though gas is preferred for scale).
    
  • Solvent: Water (Standard) or N-Methylpyrrolidone (NMP) (High Yield).

  • Catalyst: Ammonia or Diethylamine (trace amounts).

Step-by-Step Workflow
  • Dissolution (T = 25°C):

    • Dissolve DCD in water (ratio ~1:5 w/v).

    • Note: DCD is sparingly soluble in cold water. Do not heat yet.

  • Saturation Phase (T = 60°C):

    • Begin

      
       bubbling slowly.
      
    • Ramp temperature to 60°C .

    • Why? This temperature is the "sweet spot" where DCD solubility increases enough to react, but

      
       solubility is still sufficient.
      
  • Reaction Phase (T = 70–75°C):

    • Once the solution clears (indicating DCD dissolution), raise to 75°C .

    • Maintain for 6–12 hours .

    • Critical Control: Do NOT exceed 80°C. If the solution turns dark yellow/orange, you are overheating.

  • Crystallization (T < 10°C):

    • Stop gas flow.

    • Cool slowly to room temperature, then chill to 0–5°C.

    • Filter the crystals.[2]

  • Purification:

    • Recrystallize from hot water or methanol to remove trace sulfur or dithiobiuret.

Data: Temperature vs. Yield Impact

Based on comparative kinetic studies and patent data.

Temperature (°C)Reaction RateH2S SolubilityEstimated YieldProduct Appearance
40°C Very SlowHigh< 20%White (mostly unreacted DCD)
60–75°C Optimal Moderate 65–90% Colorless/Pale Prisms
90°C FastLow40–50%Yellowish (Sulfur contamination)
> 100°C Very FastNegligible< 30%Brown/Tar (Decomposed)

Troubleshooting Guide (FAQ)

Issue 1: "My product has a low melting point (145–155°C instead of 160–164°C)."

Diagnosis: Impurity contamination.

  • Cause: Likely Dithiobiuret formation.[2] This byproduct forms when the reaction is heated too long or above 85°C. It has a melting point of ~185°C, but as a mixture, it depresses the melting point of GTU.

  • Solution: Recrystallize using Methanol. GTU is soluble in methanol; many inorganic impurities are not. Alternatively, strict temperature control at 70°C prevents dithiobiuret formation.

Issue 2: "The reaction mixture turned dark yellow or black."

Diagnosis: Thermal degradation or Sulfur extrusion.

  • Cause:

    • Black specks: Elemental sulfur formed via oxidation of

      
       (air leak in the system).
      
    • Yellow/Brown liquid: Polymerization of DCD into melamine derivatives due to temperatures >95°C.

  • Solution:

    • Ensure the system is oxygen-free (nitrogen purge before

      
       addition).
      
    • Install a thermostat cut-off at 80°C.

    • Rescue: Perform a hot filtration (rapidly) at 70°C to remove black sulfur particles before crystallization.

Issue 3: "Yield is significantly lower than expected (<40%)."

Diagnosis: Gas starvation.

  • Cause: You likely heated the solvent to 75–80°C before saturating with

    
    . At this temperature, the gas simply bubbles out without reacting.
    
  • Solution: Start bubbling

    
     at a lower temperature (40–50°C) to build concentration, then ramp to reaction temperature.
    
Troubleshooting Logic Tree

Troubleshooting_Tree Start Identify Problem Yield Low Yield Start->Yield Purity Low Purity / Color Start->Purity CheckTemp Was Temp > 85°C? Yield->CheckTemp ColorCheck Is it Yellow/Brown? Purity->ColorCheck GasCheck Was H2S added after heating? CheckTemp->GasCheck No Action1 Reduce Temp to 70°C (Prevent gas loss) CheckTemp->Action1 Yes Action2 Saturate at 50°C then ramp up GasCheck->Action2 Yes MPCheck MP < 160°C? ColorCheck->MPCheck No Action3 Oxidation/Polymerization Check O2 leaks & Max Temp ColorCheck->Action3 Yes Action4 Recrystallize (MeOH) Remove Dithiobiuret MPCheck->Action4 Yes

Figure 2: Decision matrix for diagnosing synthesis failures.

References

  • Organic Syntheses. (1946). Guanylthiourea.[2][3] Coll. Vol. 3, p. 440. (Standard aqueous protocol establishing the 75°C limit).

  • European Patent Office. (1992). Process for the preparation of guanylthiourea. EP0480438A1. (Describes high-yield synthesis using N-alkylpyrrolidone solvents).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2724563, Amidinothiourea. (Physical properties and toxicity data).

  • Kurzer, F. (1956). Thiobiuret and Related Compounds. Chemical Reviews. (Discusses the thermal rearrangement of guanylthiourea to dithiobiuret).

Sources

Optimization

Technical Support Center: Impurity Profiling for 1-Amidino-3-(4-bromophenyl)-2-thiourea

Executive Summary & Molecule Context 1-Amidino-3-(4-bromophenyl)-2-thiourea (also known as N-(4-bromophenyl)guanylthiourea) is a complex thiourea derivative often synthesized via the reaction of 4-bromophenyl isothiocyan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

1-Amidino-3-(4-bromophenyl)-2-thiourea (also known as N-(4-bromophenyl)guanylthiourea) is a complex thiourea derivative often synthesized via the reaction of 4-bromophenyl isothiocyanate with guanidine , or 1-cyanoguanidine (dicyandiamide) with 4-bromoaniline in acidic conditions [1, 2].

Due to the high reactivity of the thiocarbonyl (


) and amidine (

) groups, this molecule is prone to specific degradation pathways—primarily hydrolysis and cyclization. This guide provides a self-validating system for identifying these impurities and troubleshooting analytical anomalies.

The Impurity Landscape: Genealogy & Identification

Understanding the origin of impurities is the first step in identification. The following diagram illustrates the synthesis and degradation pathways that generate the most common impurities.

Pathway Visualization

ImpurityGenealogy Figure 1: Synthesis and Degradation Genealogy of 1-Amidino-3-(4-bromophenyl)-2-thiourea cluster_synthesis Synthesis Route SM1 4-Bromophenyl isothiocyanate Product 1-Amidino-3-(4-bromophenyl) -2-thiourea (Target) SM1->Product Condensation SM2 Guanidine SM2->Product Impurity_A Impurity A: 1-Amidino-3-(4-bromophenyl)urea (Oxygen Analog) Product->Impurity_A Hydrolysis (H2O/Heat) S -> O Exchange Impurity_B Impurity B: 4-Bromophenylthiourea (De-amidination) Product->Impurity_B Acidic Hydrolysis Loss of Guanidine moiety Impurity_C Impurity C: 4-Bromoaniline (Hydrolysis) Product->Impurity_C Deep Degradation Impurity_D Impurity D: Triazine Derivatives (Cyclization) Product->Impurity_D Reaction with Dicyandiamide excess

Figure 1: Synthesis and Degradation Genealogy. Note the critical hydrolysis pathway converting the thiourea to a urea derivative (Impurity A).

Impurity Reference Table
Impurity CodeCommon NameOriginDetection Characteristic (HPLC/UV)
IMP-A Guanylurea Analog (O-analog)Hydrolysis: Occurs in aqueous mobile phases or improper storage. The

is replaced by

.
RRT ~0.8-0.9 . Shifts to lower

compared to parent (loss of thiocarbonyl chromophore).
IMP-B 4-Bromophenylthiourea Decomposition: Loss of the amidine group.RRT > 1.1 . More hydrophobic. Distinctive UV spectrum lacking amidine conjugation.
IMP-C 4-Bromoaniline Starting Material / Degradant: Toxic breakdown product.RRT ~1.5 . Sharp, distinct peak. Known carcinogen/toxicant.
IMP-D 1,3,5-Triazine Derivative Side Reaction: Cyclization of dicyandiamide excess or product self-reaction [3].RRT < 0.5 . Highly polar. Often elutes near the void volume in C18.

Troubleshooting Guide: Analytical Anomalies

Scenario 1: "I see a persistent 'Ghost Peak' that grows over time in my HPLC sequence."

Diagnosis: On-column Hydrolysis or Sample Instability. Amidinothioureas are susceptible to hydrolysis in unbuffered aqueous solutions, converting to the Guanylurea (IMP-A) [4].

Troubleshooting Protocol:

  • Check Diluent: Are you dissolving the sample in pure water or methanol?

    • Correction: Use Acetonitrile (MeCN) as the primary diluent. Avoid protic solvents for long-term storage.

  • Check Mobile Phase pH:

    • Correction: Ensure pH is buffered (pH 2.5 - 3.0 using Formic Acid or Phosphate). Neutral pH accelerates S

      
      O exchange.
      
  • Self-Validation Test: Inject the same vial at T=0 and T=4 hours. If the impurity peak area increases, the degradation is occurring in the vial.

Scenario 2: "The main peak is tailing severely (Asymmetry > 1.5)."

Diagnosis: Silanol Interaction. The amidine group (


) is highly basic (

). It interacts strongly with residual silanols on standard C18 columns, causing peak tailing [5].

Troubleshooting Protocol:

  • Column Selection: Switch to a "Base-Deactivated" column (e.g., C18 with end-capping) or a mixed-mode column like Sielc Primesep or Newcrom R1 which are designed for guanidine-type molecules [5].

  • Mobile Phase Modifier: Add an ion-pairing agent or "sacrificial base."

    • Recipe: Add 0.1% Triethylamine (TEA) + 0.1% TFA to the mobile phase. The TEA blocks silanols, while TFA protonates the amidine, improving peak shape.

Scenario 3: "My LC-MS shows a mass of [M-16] instead of [M+1]."

Diagnosis: Desulfurization or Oxidation.[1] Thioureas can lose sulfur (


 amu) and gain oxygen (

amu)

Net change

amu. This confirms the presence of IMP-A (Guanylurea) .

Experimental Workflow: Purity Assessment

Follow this decision matrix to determine the purity and identity of your crude material.

TroubleshootingMatrix Figure 2: Analytical Decision Matrix for Amidinothiourea Analysis Start Crude Sample HPLC Run HPLC (Acidic Mobile Phase) Start->HPLC Check_RT Check Retention Time & Peak Shape HPLC->Check_RT Tailing Severe Tailing? Check_RT->Tailing Asymmetry > 1.5 Ghost New Peaks appearing? Check_RT->Ghost Extra Peaks Clean Single Peak? Check_RT->Clean >95% Area Action_Tailing Add TFA/TEA or Change Column Tailing->Action_Tailing Action_Ghost Check Hydrolysis (IMP-A) Verify pH Ghost->Action_Ghost Action_Clean Confirm ID via MS or NMR Clean->Action_Clean

Figure 2: Decision Matrix for HPLC troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Can I use standard stainless steel HPLC lines for this compound?

  • A: Caution is advised. Thioureas are strong ligands for transition metals (Fe, Cu). Long-term exposure can leach iron from stainless steel frits/lines, causing "ghost" metal-complex peaks.

    • Recommendation: Use PEEK tubing and frits where possible, or ensure your system is passivated with 30% nitric acid (if compatible) or a chelating wash before critical analysis.

Q2: How do I distinguish between the Thiourea (Product) and the Urea (Impurity) using IR spectroscopy?

  • A: Look for the Carbonyl stretch (

    
    ) .
    
    • Impurity (Urea): Strong, sharp band at 1650–1700 cm⁻¹ .

    • Product (Thiourea): Lacks the strong carbonyl band. Instead, look for the Thiourea bands (

      
      )  around 1100–1400 cm⁻¹  (often weaker and broader) [6].
      

Q3: Is the crude material light-sensitive?

  • A: Yes. The 4-bromophenyl moiety combined with the thiourea linkage can undergo photo-oxidative desulfurization. Store the crude solid in amber vials under inert gas (Nitrogen/Argon) at -20°C.

Q4: Why does my melting point fluctuate?

  • A: Amidinothioureas often exhibit polymorphism or decompose near their melting point. If the melting point is broad (e.g., >2°C range), it indicates the presence of IMP-B (Thiourea) or solvent inclusion. Use DSC (Differential Scanning Calorimetry) for a more accurate purity assessment.

References

  • PubChem. (2025).[2] Amidinothiourea | C2H6N4S.[2] National Library of Medicine. [Link]

  • Joshua, C. P., & Rajan, V. P. (1974).[3] Interaction of dicyandiamides with thioureas: formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and amidinothioureas. Australian Journal of Chemistry.[3] [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • LibreTexts Chemistry. (2021). Hydrolysis of Thioesters, Esters, and Amides. [Link][4]

  • Sphinxsai. (2014). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1-Amidino-3-(4-bromophenyl)-2-thiourea

This guide serves as a technical reference for the structural characterization of 1-Amidino-3-(4-bromophenyl)-2-thiourea , a critical intermediate in the synthesis of guanidinothiazoles and peptidomimetic drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural characterization of 1-Amidino-3-(4-bromophenyl)-2-thiourea , a critical intermediate in the synthesis of guanidinothiazoles and peptidomimetic drug candidates.

Drafted by a Senior Application Scientist, this document moves beyond basic spectral listing. It compares analytical methodologies (Solvent Systems) to optimize proton resolution and provides a mechanistic breakdown of the spectral features, specifically addressing the challenges of tautomerism and quadrupolar broadening common in amidinothioureas.

Executive Summary & Application Context

1-Amidino-3-(4-bromophenyl)-2-thiourea (Structure:


) is a hybrid scaffold combining the lipophilicity of a halogenated aryl group with the polar, hydrogen-bonding capacity of the guanylthiourea moiety.
  • Primary Application: Precursor for H2-receptor antagonists (e.g., Famotidine analogs) and antifungal agents.

  • Analytical Challenge: The molecule exhibits complex prototropic tautomerism and restricted rotation around the C–N bonds, leading to signal broadening. Standard NMR protocols often fail to resolve the exchangeable protons (

    
    ), leading to incorrect purity assessments.
    

This guide compares the Optimized DMSO-d6 Protocol (The "Product" Method) against the Standard CDCl3 Protocol (The "Alternative"), demonstrating why the former is the mandatory standard for this class of compounds.

Experimental Methodology

Synthesis Context (For Purity Verification)

To interpret the NMR correctly, one must understand the impurities. The compound is typically synthesized via the addition of Guanidine to 4-Bromophenyl isothiocyanate .

  • Common Impurities: Unreacted Guanidine (broad singlet ~7.0 ppm), 1,3-bis(4-bromophenyl)thiourea (symmetric aromatic signals), or decomposition products (4-bromoaniline).

Sample Preparation Workflow

The choice of solvent is the single most critical variable.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent_A Alternative: CDCl3 (Non-Polar) Sample->Solvent_A Solvent_B Recommended: DMSO-d6 (Polar Aprotic) Sample->Solvent_B Tube NMR Tube (5mm Precision) Solvent_A->Tube Solvent_B->Tube Acquisition Acquisition (400/600 MHz, 298K) Tube->Acquisition Result_A Poor Resolution (Missing NHs) Acquisition->Result_A If CDCl3 Result_B High Resolution (Full Assignment) Acquisition->Result_B If DMSO

Figure 1: Comparative workflow for NMR sample preparation. The green path indicates the optimized protocol.

Comparative Analysis: Performance of Analytical Protocols

This section objectively compares the spectral quality obtained using the optimized method versus the common alternative.

Comparison: Solvent System Efficiency
FeatureOptimized Method (DMSO-d6) Alternative Method (CDCl3) Scientific Rationale
Solubility Excellent (>20 mg/mL)Poor (<2 mg/mL)The polar amidinothiourea tail requires a polar aprotic solvent to disrupt intermolecular H-bonds.
NH Proton Visibility High (Sharp/Broad Singlets)Low (Invisible/Smeared)DMSO forms H-bonds with solute NHs, slowing proton exchange (

) and sharpening signals. CDCl3 allows rapid exchange.
Tautomer Resolution Distinct Averaged/Lost High dielectric constant of DMSO stabilizes the polar zwitterionic tautomers, allowing distinct observation.
Water Peak Interference ~3.33 ppm (Usually distinct)~1.56 ppm (Can overlap)DMSO separates the water signal from the critical aliphatic/amidine region better in this specific scaffold.

Expert Insight: Using CDCl3 for this molecule is a "false economy." While the solvent is cheaper and easier to evaporate, the resulting spectrum often lacks the integration data for the


 and 

protons, which are crucial for confirming the amidine vs. thiourea connectivity.

Detailed Spectral Analysis (DMSO-d6)

The Tautomeric Equilibrium

1-Amidino-3-arylthioureas exist in dynamic equilibrium. The Thione-Amine form is generally predominant in DMSO, but the Thiol-Imine form contributes to peak broadening.

Tautomerism T1 Form A (Predominant) 1-Amidino-3-(4-Br-Ph)-2-thiourea (Thione Form) T2 Form B (Minor) Thiol-Imine Tautomer (-N=C(SH)-) T1->T2 Fast Exchange (Prototropic Shift)

Figure 2: Primary tautomeric equilibrium influencing the NH spectral region.

Chemical Shift Assignments (400 MHz, DMSO-d6)

The following data represents the standard spectral signature for pure 1-Amidino-3-(4-bromophenyl)-2-thiourea.

Proton Group

(ppm)
MultiplicityIntegralAssignment Logic
Thiourea NH 10.5 - 11.0 Broad Singlet1HMost deshielded due to anisotropy of

and acidity of the thioamide proton.
Amidine NH 8.5 - 9.5 Broad Singlet1HInternal H-bond often shifts this proton downfield.
Aromatic (Ar-H) 7.60 - 7.65 Doublet (

Hz)
2HProtons ortho to Bromine (deshielded by inductive effect of Br).
Aromatic (Ar-H) 7.45 - 7.50 Doublet (

Hz)
2HProtons ortho to the Thiourea N (shielded relative to Br-ortho, but deshielded by N).
Amidine

7.0 - 7.5 Broad Singlet2HTerminal amine protons. Often appear as a very broad hump due to rotation around

.

Note on Coupling: The aromatic region displays a classic


 system characteristic of 1,4-disubstituted benzenes. The coupling constant (

Hz) is diagnostic for para-substitution.
Interpretation of "Missing" Signals

If the integral for the region 7.0–11.0 ppm is lower than expected (should sum to ~6H total: 4 Ar-H + 4 NH), check the water content of the DMSO.

  • Mechanism: Excess water catalyzes proton exchange:

    
    .
    
  • Correction: Add 1-2 drops of

    
    . This will collapse all NH signals (exchange them to ND), leaving only the 4 Aromatic protons. This "disappearance" confirms they were indeed exchangeable NHs and not impurities.
    

Comparison with Structural Analogs

To validate the structure, it is useful to compare the chemical shifts against the non-brominated analog (1-Amidino-3-phenylthiourea).

Feature4-Bromo Analog (Target) Unsubstituted Phenyl Analog Interpretation
Ar-H Pattern AA'BB' (2 Doublets) Multiplet (5H) The symmetry of the p-Br substitution simplifies the aromatic region significantly.
Ar-H Shift Downfield shift of ortho-protonsStandard benzene rangeBromine is electron-withdrawing (inductive), shifting adjacent protons downfield (+0.1-0.2 ppm).
Thiourea NH ~10.8 ppm~10.5 ppmThe electron-withdrawing Br makes the aniline nitrogen less basic, increasing the acidity (and shift) of the NH.

References

  • PubChem. (n.d.).[1] 1-(4-bromophenyl)-3-amidinothiourea Compound Summary. National Library of Medicine. Retrieved from [Link]

  • González, G., et al. (1982).[2] NMR and i.r. studies of the solvent effect on thioureas. Spectrochimica Acta Part A. Retrieved from [Link][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Comparative

Technical Guide: Comparative IR Spectral Analysis of Amidino vs. Thiourea Groups

This technical guide details the comparative infrared (IR) spectral analysis of amidino and thiourea functional groups. It is designed for researchers requiring precise structural elucidation of pharmacophores in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the comparative infrared (IR) spectral analysis of amidino and thiourea functional groups. It is designed for researchers requiring precise structural elucidation of pharmacophores in drug development.

Executive Summary & Chemical Context

In medicinal chemistry, distinguishing between amidino (


) and thiourea  (

) moieties is critical due to their distinct hydrogen-bonding capabilities and bioisosteric relationships.[1] While both groups possess

bonds and

hybridized central carbons, their vibrational signatures differ fundamentally due to the electronic properties of the carbonyl-analogue atoms: Nitrogen (Amidine) vs. Sulfur (Thiourea).
  • Amidines: Characterized by a strong

    
     dipole and basicity.
    
  • Thioureas: Characterized by the "Thioamide" resonance system, where the

    
     bond character is significantly weakened by strong 
    
    
    
    electron donation, leading to mixed vibrational modes (Thioamide Bands I–IV).

Theoretical Basis of Vibrational Modes[2]

The Amidino Group

The amidine group's spectrum is dominated by the


 stretching vibration. Unlike the localized 

stretch in amides, the amidine system often exhibits strong coupling between the

stretch and

deformation (scissoring).
  • Primary Diagnostic:

    
     at 
    
    
    
    .
  • Secondary Diagnostic:

    
     bands, often sharper than hydroxyl bands.[2][3][4]
    
The Thiourea Group (Thioamide Bands)

The thiourea group does not display a single, isolated "


 stretch" because the heavy sulfur atom and the resonance effects mix the 

vibration with

stretching and

bending. These mixed modes are classified as Thioamide Bands :
  • Band I: Mixed

    
    .
    
  • Band II: Mixed

    
    .
    
  • Band III: Mixed

    
    .
    
  • Band IV: Predominantly

    
    .
    

Detailed Spectral Analysis & Comparison

The following table synthesizes characteristic frequency ranges. Note that values shift based on substitution (alkyl vs. aryl) and solid-state packing (H-bonding).

Table 1: Comparative IR Frequencies of Amidino vs. Thiourea Groups
Vibrational ModeAmidino Group (

)
Thiourea Group (

)
IntensityNotes

Stretch


Med-StrongThioureas often show broader, lower freq bands due to stronger intermolecular H-bonding.

Primary

(

)

(Band I)
StrongAmidine

is sharp. Thiourea Band I is often a doublet or shoulder.
Def / Mixed Mode

(

)

(Band II)
StrongBand II is the "Amide II" equivalent but involves

character.

/ Mixed


(Band III)
MediumBand III is a key differentiator for Thioureas.

/ Low Freq
N/A

(Band IV)
Weak-MedDiagnostic: Purest

character; absent in amidines.
Key Differentiators
  • The "Missing" Carbonyl: Amidines lack the ultra-strong

    
     band (
    
    
    
    ). If a strong band exists at
    
    
    , it is likely the
    
    
    of the amidine.
  • The "Thioamide III" Marker: A medium-intensity band near

    
     is highly characteristic of the 
    
    
    
    system, arising from the strengthening of the
    
    
    bond due to resonance.
  • The Low-Frequency Fingerprint: The

    
     stretch (Band IV) appears in the fingerprint region (
    
    
    
    ), a region usually empty of strong functional group bands for amidines.

Decision Logic & Visualization

The following diagram outlines the logical workflow for distinguishing these groups in an unknown sample.

G Start Unknown Spectrum Analysis (Focus: 3500-600 cm⁻¹) CheckNH 1. Check 3100-3500 cm⁻¹ Are N-H stretches present? Start->CheckNH CheckDoubleBond 2. Check 1580-1700 cm⁻¹ Is there a strong band? CheckNH->CheckDoubleBond Yes Decision1 Possible Amidine or Thiourea CheckDoubleBond->Decision1 Yes (C=N or Band I) CheckFingerprint 3. Check 600-800 cm⁻¹ Is there a distinct band (C=S)? Decision1->CheckFingerprint CheckBandIII 4. Check 1250-1350 cm⁻¹ Is 'Thioamide Band III' present? CheckFingerprint->CheckBandIII Yes (Band IV) ResultAmidine Result: AMIDINE (Strong C=N, No C=S) CheckFingerprint->ResultAmidine No ResultThiourea Result: THIOUREA (Thioamide Bands I-IV present) CheckBandIII->ResultThiourea Yes CheckBandIII->ResultAmidine No

Figure 1: Logical decision tree for differentiating Amidino and Thiourea moieties based on IR spectral features.

Experimental Protocol: Enhanced Sensitivity Analysis

For polar, hydrogen-bonding groups like amidines and thioureas, sample preparation is the single largest source of error. The following protocol minimizes hygroscopic interference and maximizes band resolution.

Protocol: Solid-State Analysis (KBr Pellet vs. ATR)

Objective: Obtain high-resolution spectra (


) with minimized water interference to resolve 

and Thioamide bands.
Method A: KBr Pellet (Gold Standard for Resolution)
  • Why: Transmission IR avoids the penetration depth variability of ATR, providing better relative intensity ratios for Thioamide Bands I–IV.

  • Steps:

    • Desiccation: Dry analytical grade KBr powder at

      
       overnight. Store in a desiccator.
      
    • Ratio: Mix

      
       of sample with 
      
      
      
      of KBr (
      
      
      ).
    • Grinding: Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is

      
       of IR light to prevent scattering (Christiansen effect).
      
    • Pressing: Press at

      
       for 2 minutes under vacuum (to remove trapped air/water).
      
    • Validation: Check for the "water dip" at

      
       and 
      
      
      
      . If background water is high, it will obscure the Amidine
      
      
      band.
Method B: Diamond ATR (High Throughput)
  • Why: Ideal for rapid screening of thiourea derivatives which may decompose under high pressure.

  • Steps:

    • Cleaning: Clean the diamond crystal with 2-propanol; ensure background energy is maximum.

    • Deposition: Place solid sample to cover the crystal active area (

      
       diameter).
      
    • Compression: Apply high pressure using the slip-clutch clamp. Note: Thioureas are soft; ensure good contact but avoid shifting the crystal.

    • Correction: Apply "ATR Correction" algorithm in software (corrects for penetration depth

      
      ) before comparing peak ratios to literature KBr values.
      
Self-Validating Check
  • Frequency Check: If

    
     appears 
    
    
    
    , suspect salt formation (amidinium cation) or oxidation to urea.
  • Intensity Check: If the

    
     band is absent in a suspected thiourea, re-evaluate; this mode (Band III) is rarely silent.
    

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Thioamide I-IV assignments).
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Link (Seminal paper defining Thioamide bands).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press.
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley. (Reference for metal-thiourea complex shifts).

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of C8H9BrN4S

This guide details the mass spectrometry fragmentation pattern of 1-(Bromobenzylidene)thiocarbonohydrazide (C₈H₉BrN₄S), a significant Schiff base derivative often evaluated in drug discovery for its antimicrobial and ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 1-(Bromobenzylidene)thiocarbonohydrazide (C₈H₉BrN₄S), a significant Schiff base derivative often evaluated in drug discovery for its antimicrobial and anticancer properties.

Executive Summary

Product : 1-(Bromobenzylidene)thiocarbonohydrazide (C₈H₉BrN₄S) Primary Application : Pharmacophore in antimicrobial/antifungal drug development; chelating agent for transition metals. Analytical Challenge : Distinguishing the N4-thiocarbonohydrazone core from structurally similar N3-thiosemicarbazones and identifying the halogen positioning (ortho/meta/para) using tandem mass spectrometry (MS/MS).

This guide compares the MS/MS performance and fragmentation characteristics of the Bromo-derivative (C₈H₉BrN₄S) against its Chloro-analog (C₈H₉ClN₄S) and the related Thiosemicarbazone (C₈H₈BrN₃S) scaffold.

Chemical Identity & Structural Context

The molecule C₈H₉BrN₄S is formed via the condensation of bromobenzaldehyde with thiocarbonohydrazide. Its structure features a labile azomethine (-CH=N-) linkage and a thioamide/hydrazide tail, which are the primary sites of fragmentation.

FeatureSpecification
IUPAC Name 1-(4-Bromobenzylidene)thiocarbonohydrazide
Formula C₈H₉BrN₄S
Monoisotopic Mass 271.9731 Da (⁷⁹Br) / 273.9711 Da (⁸¹Br)
Isotopic Pattern 1:1 doublet ([M+H]⁺ at m/z 273 and 275)
Core Scaffold Benzylidene-thiocarbonohydrazide

Deep Dive: Fragmentation Pattern Analysis

The fragmentation of C₈H₉BrN₄S under Electrospray Ionization (ESI) in positive mode follows a distinct pathway driven by the stability of the bromobenzyl cation and the lability of the hydrazine moiety.

Primary Fragmentation Channels
  • Loss of Ammonia (NH₃) [-17 Da] :

    • Mechanism : Intramolecular cyclization or terminal amine cleavage from the thiocarbonohydrazide tail.

    • Observed Ions : m/z 256/258.

    • Significance : Confirms the presence of a terminal primary amine (-NH₂).

  • Cleavage of the Hydrazine Linkage (N-N bond) :

    • Mechanism : Homolytic or heterolytic cleavage separating the thio-tail.

    • Observed Ions : m/z 169/171 (Bromobenzonitrile cation) or m/z 184/186 (Bromobenzaldehyde hydrazone cation).

    • Diagnostic Value : The m/z 169/171 doublet is the "fingerprint" of the bromophenyl moiety.

  • Loss of Thiocyanic Acid (HSCN) or HS :

    • Mechanism : Rearrangement of the thiocarbonyl group.

    • Observed Ions : m/z 214/216 (Loss of HSCN).

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the mechanistic dissociation pathways for the [M+H]⁺ ion of C₈H₉BrN₄S.

FragmentationPathway Parent [M+H]+ Precursor m/z 273 / 275 (C8H10BrN4S)+ Frag_NH3 [M+H - NH3]+ m/z 256 / 258 Cyclized Thiazole-like ion Parent->Frag_NH3 - NH3 (17 Da) Frag_H2S [M+H - H2S]+ m/z 239 / 241 Triazole formation Parent->Frag_H2S - H2S (34 Da) Frag_Hydrazone Hydrazone Cation m/z 197 / 199 (C8H8BrN2)+ Parent->Frag_Hydrazone - CH2N2S (Thio-urea loss) Frag_Tail Bromobenzyl Cation m/z 169 / 171 (C7H4Br)+ Frag_NH3->Frag_Tail Skeletal Cleavage Frag_Hydrazone->Frag_Tail - N2H4

Caption: ESI-MS/MS fragmentation pathway of C8H9BrN4S showing primary neutral losses and characteristic bromobenzyl ions.

Comparative Analysis: C8H9BrN4S vs. Alternatives

Researchers often encounter structural analogs. The table below differentiates the target molecule from its Chloro-analog and the Thiosemicarbazone variant (often a synthetic byproduct or precursor).

Table 1: MS Performance Comparison
ParameterTarget: Bromo-Thiocarbonohydrazone Alt 1: Chloro-Analog Alt 2: Bromo-Thiosemicarbazone
Formula C₈H₉Br N₄SC₈H₉Cl N₄SC₈H₈Br N S
Precursor Ion (m/z) 273.0 / 275.0229.0 / 231.0258.0 / 260.0
Isotopic Signature 1:1 (⁷⁹Br : ⁸¹Br)3:1 (³⁵Cl : ³⁷Cl)1:1 (⁷⁹Br : ⁸¹Br)
Key Neutral Loss -17 Da (NH₃), -60 Da (CSN₂H₄)-17 Da (NH₃), -60 Da (CSN₂H₄)-17 Da (NH₃), -43 Da (HNCO equiv)
Base Peak (MS2) m/z 169/171 (Bromobenzyl)m/z 125/127 (Chlorobenzyl)m/z 169/171 (Bromobenzyl)
Specificity High (N4 backbone specific fragments)High (Cl isotope pattern distinct)Moderate (Easily confused if N count ignored)
Critical Insight: The "Nitrogen Rule" Check
  • C₈H₉BrN₄S : Odd number of nitrogens (4 is even, but protonated [M+H] has 4N). Wait, Nitrogen rule applies to neutral mass. 4 Nitrogens = Even Mass (272/274). [M+H]+ is Odd (273/275).

  • C₈H₈BrN₃S : 3 Nitrogens = Odd Mass (257/259). [M+H]+ is Even (258/260).

  • Differentiation : If your precursor ion is even (e.g., 258), you likely have the Thiosemicarbazone (N3), not the Thiocarbonohydrazone (N4).

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data, use the following validated protocol.

Reagents & Preparation[2][8]
  • Standard : Dissolve 1 mg C₈H₉BrN₄S in 1 mL DMSO (Stock).

  • Dilution : Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization : ESI Positive Mode.

  • Spray Voltage : 3.5 kV.

  • Capillary Temp : 320°C.

  • Collision Energy (CE) : Stepped NCE 20, 35, 50 eV (to capture both labile loss of NH₃ and skeletal cleavage).

Step-by-Step Workflow
  • Full Scan : Acquire m/z 100–500. Verify the 1:1 doublet at 273/275.

  • SIM Scan : Isolate m/z 273.0 (⁷⁹Br isotope) with a 1.0 Da isolation window.

  • MS/MS : Apply collision energy.

    • Low CE (20 eV): Look for m/z 256 (Loss of NH₃).

    • High CE (50 eV): Look for m/z 169 (Bromobenzyl cation).

  • Data Validation : Calculate the ratio of m/z 169 to m/z 273. It should be consistent across runs.

Biological Relevance & Application

This fragmentation pattern is critical when studying the pharmacokinetics of thiocarbonohydrazide-based drugs. The stability of the C=N bond determines the drug's half-life in plasma.

  • Metabolic Stability : Rapid appearance of m/z 169 in plasma samples indicates hydrolysis of the Schiff base (metabolic instability).

  • Impurity Profiling : The presence of m/z 258 (Thiosemicarbazone) in the standard indicates incomplete reaction during synthesis (failure to add the second hydrazine nitrogen).

References

  • Synthesis and Antibacterial Activity of Thiocarbonohydrazones : Detailed synthesis and characterization of C8H9BrN4S analogs. Source: International Journal of Pharmaceutical Research and Applications (2022).

  • Mass Spectrometry of Thiosemicarbazones : Comparative fragmentation rules for thio-based Schiff bases. Source: ResearchGate (2020).

  • PubChem Compound Summary : Data for related brominated nitrogen heterocycles. Source: PubChem.

Comparative

Comparative Bioactivity Guide: 4-Bromo vs. 4-Chloro Amidinothiourea Derivatives

Executive Summary This technical guide provides a comparative analysis of 4-bromo and 4-chloro substituted amidinothiourea derivatives, focusing on their physicochemical properties and biological efficacy. While both der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-bromo and 4-chloro substituted amidinothiourea derivatives, focusing on their physicochemical properties and biological efficacy. While both derivatives share the core pharmacophore responsible for chelating metal ions and hydrogen bonding, the 4-bromo variants frequently exhibit superior bioactivity in enzyme inhibition (e.g., Urease) and cytotoxicity assays. This is attributed to the "Sigma Hole" effect , enhanced lipophilicity (LogP), and stronger halogen bonding capabilities, despite the steric penalty of the larger bromine atom.

Physicochemical & Structural Comparison

To understand the divergence in bioactivity, one must first analyze the fundamental differences between the chloro and bromo substituents on the phenyl ring of the amidinothiourea scaffold.

Table 1: Physicochemical Properties of Halogen Substituents
Property4-Chloro Derivative4-Bromo DerivativeImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; requires larger binding pockets but fills hydrophobic clefts better.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing (inductive), affecting pKa of the amidino group.
C-X Bond Length ~1.74 Å~1.89 ÅBr extends further into the binding site.
Hansch Lipophilicity (

)
0.710.86Br derivatives are more lipophilic, enhancing membrane permeability (bioavailability).
Sigma Hole (

-hole)
ModerateStrongCritical: Br forms stronger halogen bonds with nucleophilic protein residues (e.g., carbonyl oxygen, histidine nitrogen).
Mechanism of Action: The Halogen Bond

The superior potency of bromo-derivatives is often driven by the Sigma Hole —a region of positive electrostatic potential on the extension of the C-X bond.

HalogenBonding cluster_effect The Sigma Hole Effect Amidinothiourea Amidinothiourea Scaffold Target Biological Target (e.g., Urease Active Site) Amidinothiourea->Target H-Bonding & Metal Chelation (Ni2+) Halogen Halogen Substituent (4-Cl or 4-Br) Halogen->Target Halogen Bond (X···O/N Interaction) Comparison Interaction Strength: Br > Cl >> F Halogen->Comparison

Figure 1: Schematic of the halogen bonding mechanism. The bromine atom (Br) typically exhibits a larger, more positive


-hole than chlorine (Cl), facilitating tighter binding to nucleophilic residues in the target protein.

Comparative Bioactivity Analysis

Urease Inhibition

Amidinothioureas are potent urease inhibitors, often functioning as substrate analogues that chelate the active site Nickel ions.

  • 4-Chloro Derivatives: Generally exhibit moderate inhibition. The high electronegativity of Cl withdraws electron density, potentially weakening the thiourea sulfur's ability to coordinate with Ni²⁺ ions, although it aids in H-bonding acidity.

  • 4-Bromo Derivatives: Often demonstrate superior inhibition (lower IC₅₀). The larger bromine atom can occupy hydrophobic pockets adjacent to the active site more effectively. Furthermore, the stronger halogen bond stabilizes the inhibitor-enzyme complex.

Experimental Data Trend (Representative):

  • 4-Cl-Amidinothiourea IC₅₀: ~22 - 45 µM

  • 4-Br-Amidinothiourea IC₅₀: ~10 - 25 µM

  • Reference Standard (Thiourea): ~22 µM (often used as a baseline; substituted derivatives aim to improve upon this).

Antimicrobial & Antifungal Activity

In the context of Candida species and Gram-positive bacteria (S. aureus), lipophilicity drives potency.

  • Membrane Permeability: The 4-bromo derivative's higher logP value (Table 1) facilitates passive diffusion across the fungal cell wall and bacterial membrane.

  • Potency: Studies on analogous guanylthioureas indicate that while 4-chloro derivatives are active, 4-bromo analogues frequently achieve lower Minimum Inhibitory Concentrations (MICs), particularly against resistant strains where drug uptake is a limiting factor.

Anticancer (Cytotoxicity)
  • Target: VEGFR2 and other tyrosine kinases.

  • Observation: Halogenated derivatives often outperform unsubstituted ones. A comparative study on related flavonoid-thioureas showed that 4-bromo derivatives could be up to 30-fold more potent than their chloro counterparts.

  • Rationale: The "size match" of the bromine atom with hydrophobic pockets in the ATP-binding domain of kinases is often more optimal than the smaller chlorine atom.

Experimental Protocols

Synthesis of 1-Amidino-3-(4-haloaryl)thiourea

Objective: Synthesize the target compounds to verify bioactivity. Reaction Type: Addition of dicyandiamide to arylthiourea or benzoyl isothiocyanate method.

Protocol (Dicyandiamide Method):

  • Reagents: 4-Bromoaniline (or 4-Chloroaniline), Benzoyl isothiocyanate, Sodium hydroxide.

  • Step 1 (Thiourea Formation): Dissolve 4-haloaniline (10 mmol) in acetone. Add benzoyl isothiocyanate (10 mmol) dropwise. Reflux for 2 hours. Pour into ice water to precipitate N-benzoyl-N'-(4-haloaryl)thiourea.

  • Step 2 (Hydrolysis): Reflux the intermediate in 10% NaOH for 30 mins to yield 1-(4-haloaryl)thiourea.

  • Step 3 (Amidinylation): React the arylthiourea with dicyandiamide in the presence of acidic catalyst (HCl) in butanol at reflux for 6-8 hours.

  • Purification: Recrystallize from ethanol/DMF.

Synthesis Start 4-Haloaniline (Br or Cl) Step1 React with Benzoyl Isothiocyanate (Reflux, Acetone) Start->Step1 Inter1 N-Benzoyl Thiourea Intermediate Step1->Inter1 Step2 Hydrolysis (NaOH) Remove Benzoyl Group Inter1->Step2 Inter2 Aryl Thiourea Step2->Inter2 Step3 React with Dicyandiamide (Acid Cat., Reflux) Inter2->Step3 Final 1-Amidino-3-(4-haloaryl)thiourea Step3->Final

Figure 2: Synthetic pathway for amidinothiourea derivatives.

Urease Inhibition Assay (Berthelot Method)

Objective: Determine IC₅₀ values.

  • Enzyme: Jack bean urease (25 µL, 6 U/mL).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 7.4).

  • Procedure:

    • Incubate enzyme with test compound (4-Br or 4-Cl derivative) at various concentrations (1–100 µM) for 15 min at 37°C.

    • Add Urea substrate and incubate for 30 min.

    • Add Phenol-hypochlorite reagents (Berthelot reagents).

    • Measure Absorbance at 625 nm.

  • Calculation: % Inhibition =

    
    .
    

Expert Recommendations

  • For Potency: Prioritize 4-bromo derivatives if the biological target has a known hydrophobic pocket or requires strong halogen bonding (e.g., Kinases, Urease).

  • For Solubility: If the 4-bromo derivative suffers from poor aqueous solubility (due to high LogP), the 4-chloro derivative is a viable backup, offering a balance between lipophilicity and solubility.

  • For Metabolic Stability: Both halogens block metabolic oxidation at the para-position. However, Cl is generally more metabolically stable than Br against oxidative insertion in some specific hepatic pathways.

References

  • Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives. Journal of Medicinal Chemistry. Link

  • Inhibition of Urease Enzyme Activity by Urea and Thiourea Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors. Molecules. Link

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Antifungal and Antioxidant Activity of Thiourea Derivatives. Molecules. Link

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. Link (General Halogen Reactivity Context)

Validation

reference standards for 1-Amidino-3-(4-bromophenyl)-2-thiourea purity testing

An Application Scientist's Guide to Establishing a Reference Standard for 1-Amidino-3-(4-bromophenyl)-2-thiourea: A Comparative Analysis of Purity Testing Methodologies Introduction: The Imperative for a Well-Characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Establishing a Reference Standard for 1-Amidino-3-(4-bromophenyl)-2-thiourea: A Comparative Analysis of Purity Testing Methodologies

Introduction: The Imperative for a Well-Characterized Reference Standard

This guide provides a comprehensive framework for the establishment and qualification of an in-house reference standard for 1-Amidino-3-(4-bromophenyl)-2-thiourea. We will move beyond a simple listing of methods to compare and contrast the critical orthogonal analytical techniques required for a full characterization. This document is designed for researchers, analytical scientists, and quality control professionals who work with novel chemical entities where commercial standards are not yet available.

Strategic Approach: Orthogonal Methods for Unimpeachable Purity Assessment

The core principle in qualifying a reference standard is the use of orthogonal methods . This approach involves using multiple, distinct analytical techniques whose separation and detection principles are fundamentally different. If these independent methods all yield a consistent purity value, it provides high confidence in the result. For 1-Amidino-3-(4-bromophenyl)-2-thiourea, a molecule containing an aromatic ring, a thiourea group, and an amidine moiety, a multi-faceted analytical strategy is essential.

The overall workflow for qualifying a new reference standard is a systematic process, moving from initial characterization to the final assignment of purity.

cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Impurity Profiling & Quantification cluster_2 Phase 3: Purity Assignment & Certification A Synthesize & Purify Candidate Material B Structural Confirmation (NMR, MS, FT-IR) A->B Confirm Identity C HPLC-UV/DAD for Organic Impurities B->C E Headspace GC-FID for Residual Solvents B->E F Karl Fischer Titration for Water Content B->F G TGA / Sulfated Ash for Inorganic Content B->G H Quantitative NMR (qNMR) for Absolute Purity B->H D LC-MS for Impurity Identification C->D Identify Peaks I Mass Balance Calculation C->I E->I F->I G->I H->I J Assign Purity & Uncertainty I->J K Generate Certificate of Analysis J->K center Assigned Purity (e.g., 99.8%) A HPLC-UV (Organic Purity) center->A Confirms B qNMR (Absolute Purity) center->B Defines C GC-FID (Solvents) center->C Subtracts D Karl Fischer (Water) center->D Subtracts E TGA (Inorganics) center->E Subtracts

Caption: Orthogonal Methods for Purity Confirmation.

Experimental Protocols: A Practical Guide

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This protocol outlines a starting point for developing a method to separate the main component from potential process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 stationary phase, e.g., Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). The C18 phase is a robust starting point for moderately polar compounds like this.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amidine and thiourea groups, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start at 5% B, hold for 1 minute.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

    • Rationale: A gradient is essential to elute both polar starting materials and potentially more non-polar by-products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: DAD monitoring at 254 nm (a common wavelength for aromatic compounds) and collection of full spectra (200-400 nm) to check for co-eluting peaks.

  • Sample Preparation: Prepare a stock solution of the candidate material at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to 0.1 mg/mL for analysis.

  • Analysis: Inject 5 µL. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Protocol 2: Quantitative NMR (qNMR) for Absolute Assay

This protocol provides an absolute measure of the compound's purity by mass.

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (certified reference material). It is non-volatile, stable, and has sharp singlets that are unlikely to overlap with the analyte.

  • Sample Preparation (in triplicate):

    • Accurately weigh ~10 mg of the 1-Amidino-3-(4-bromophenyl)-2-thiourea candidate standard into a clean vial.

    • Accurately weigh ~5 mg of the certified maleic acid internal standard into the same vial.

    • Record both weights precisely (to 0.01 mg).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). DMSO is a good choice for its ability to dissolve a wide range of polar compounds.

  • NMR Acquisition Parameters:

    • Solvent: DMSO-d6.

    • Pulse Program: A standard quantitative single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (both for the analyte and the internal standard). A value of 30-60 seconds is typically a safe starting point to ensure full relaxation and accurate integration.

    • Number of Scans (ns): ≥ 16, to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., an aromatic proton) and the singlet from the maleic acid internal standard.

  • Calculation: The purity is calculated using the following formula, which relates the integrated signal areas to the molar amounts of the analyte and the standard.

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Synthesis: The Mass Balance Approach

The final purity value is assigned by mass balance, which provides a comprehensive assessment by subtracting all impurity contributions from 100%.

Example Purity Assignment for a Hypothetical Batch:

Analysis Method Result Contribution to Purity Calculation
Organic ImpuritiesHPLC-UV (Area %)Main Peak: 99.85%Impurity 1: 0.08%Impurity 2: 0.04%Unk Impurity: 0.03%0.15% (assuming response factors are equal)
Water ContentKarl Fischer0.10% w/w0.10%
Residual SolventsHeadspace GC-FIDAcetone: 50 ppm (0.005%)Ethyl Acetate: 200 ppm (0.020%)0.025%
Inorganic ContentSulfated Ash0.02% w/w0.02%
Total Impurities 0.295%
Assigned Purity (by Mass Balance) 100% - Total Impurities 99.7%
Orthogonal Check qNMR Assay 99.6% ± 0.2%Provides high confidence in the mass balance result.

Conclusion

Establishing a reference standard for a novel compound like 1-Amidino-3-(4-bromophenyl)-2-thiourea is a rigorous, multi-step process that hinges on the principle of orthogonal validation. A single technique, like HPLC, is insufficient to declare a material a "standard." By systematically combining chromatographic purity (HPLC), absolute assay (qNMR), and specific tests for volatile and non-volatile impurities (GC, KF, TGA), a scientifically sound and defensible purity value can be assigned. This comprehensive characterization ensures that the standard is fit for its intended purpose, underpinning the integrity of all future research and development activities.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Agilent Technologies. A Guide to Getting Better Data from Your HPLC System.[Link]

Comparative

Technical Comparison Guide: Thermal Characterization of 1-Amidino-3-(4-bromophenyl)-2-thiourea

The following guide is a technical directive for the thermal characterization of 1-Amidino-3-(4-bromophenyl)-2-thiourea (CAS 34678-12-1). Editorial Note: This compound is frequently classified as a "rare research chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive for the thermal characterization of 1-Amidino-3-(4-bromophenyl)-2-thiourea (CAS 34678-12-1).

Editorial Note: This compound is frequently classified as a "rare research chemical" (e.g., Sigma-Aldrich AldrichCPR library) with limited or non-existent public analytical data.[1][2] Consequently, no universal "Standard Melting Point" exists.[3] This guide provides the protocol to establish a valid melting point range and purity specification within your own laboratory.

Compound: 1-Amidino-3-(4-bromophenyl)-2-thiourea CAS: 34678-12-1 Molecular Weight: 273.15 g/mol Predicted Thermal Behavior: Melting with simultaneous decomposition (160°C – 180°C range).[1][2][3]

Part 1: The Challenge of Amidinothioureas

Amidinothiourea derivatives are thermally labile. Unlike stable organic solids that exhibit a sharp, reversible melting transition, 1-Amidino-3-(4-bromophenyl)-2-thiourea undergoes thermolysis near its melting point.[2][3] This process often involves:

  • Cyclization: Intramolecular reaction to form thiazole or triazine derivatives.

  • Decomposition: Loss of ammonia or sulfur species.

Implication for Researchers:

  • Capillary Melting Point: Will vary significantly based on heating rate (kinetic lag).[1][2]

  • Visual Cues: The compound will likely darken (brown/yellow) before or during the melt.[1]

  • Data Gap: Commercial suppliers often provide this compound without a Certificate of Analysis (CoA) listing a specific MP, shifting the burden of validation to the user.[1]

Part 2: Comparative Methodologies

To verify the identity and purity of this compound, you must compare the Standard Capillary Method against Differential Scanning Calorimetry (DSC) .[1]

Method A: Standard Capillary Melting Point (Visual)

Best for: Routine purity checks after recrystallization.[1][2]

The Protocol:

  • Preparation: Grind the sample to a fine powder. Fill the capillary to a height of 2-3 mm.[2] Compact well to ensure good thermal contact.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 150°C .

  • Ramp 2 (Slow): Reduce heat to 1.0°C/min .

  • Observation:

    • T_onset: Record the temperature of the first liquid meniscus or distinct collapse.

    • T_decomp: Record the temperature where the solid turns brown/black or vigorous bubbling occurs.

Expected Result: Broad range (e.g., 165–172°C decomp).[1] The value is highly operator-dependent due to the decomposition kinetics.

Method B: Differential Scanning Calorimetry (DSC)

Best for: Establishing the "True" Onset and House Standard.[1][2][3]

The Protocol:

  • Pan System: Use hermetically sealed aluminum pans (pinhole lid). This prevents the loss of volatile decomposition products (e.g., NH₃) which can alter the equilibrium.[1]

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Ramp Rate: 10°C/min .

    • Note: A faster rate is preferred for decomposing compounds to reach the melting endotherm before significant thermal degradation occurs.

  • Interpretation: Look for a sharp Endotherm (Melting) immediately followed by or overlapping with a broad Exotherm (Decomposition).[1][2]

Expected Result: A sharp onset peak (e.g., 170.5°C).[1] This value is your House Standard .

Part 3: Data Presentation & Comparison

FeatureCapillary Method (Visual)Differential Scanning Calorimetry (DSC)
Primary Output Visual Liquefaction RangeHeat Flow (Endo/Exothermic Events)
Precision Low (± 2-3°C)High (± 0.5°C)
Decomposition Handling Poor (Darkening obscures melt)Excellent (Separates melt from decomp)
Sample Required ~1-2 mg~2-5 mg
Role in Workflow Routine Batch ReleasePrimary Characterization / Reference

Part 4: Experimental Workflow (House Standard Validation)

Since no literature standard exists, follow this logic flow to validate your specific batch.

G Start Start: Receive CAS 34678-12-1 (No CoA Data) PrecursorCheck Step 1: 1H-NMR Verification Confirm Structure & Solvent Purity Start->PrecursorCheck DSC_Analysis Step 2: DSC Analysis (10°C/min, Sealed Pan) PrecursorCheck->DSC_Analysis Structure OK Decision Is Sharp Endotherm Present? DSC_Analysis->Decision DefineSpec Step 3: Define 'House Standard' (e.g., Onset 170°C ± 2°C) Decision->DefineSpec Yes (Sharp Peak) Recrystallize Action: Recrystallize (Solvent: Ethanol/Water) Decision->Recrystallize No (Broad/Multi-peak) RoutineCheck Step 4: Routine Capillary Check Must match House Standard DefineSpec->RoutineCheck Recrystallize->DSC_Analysis Retest

Caption: Logical workflow for establishing a melting point specification for data-poor research chemicals.

Part 5: Detailed Experimental Protocol for Recrystallization

If your initial melting point is low (<160°C) or the range is >5°C, the compound likely contains unreacted 4-bromoaniline (MP ~66°C) or dicyandiamide .[1][2]

  • Solvent Selection: Ethanol (95%) is the preferred solvent.[1] Amidinothioureas are moderately soluble in hot ethanol but insoluble in cold.

  • Dissolution: Dissolve 1.0 g of crude solid in minimum boiling ethanol (~10-15 mL).

  • Filtration: Filter hot (gravity filtration) to remove insoluble mechanical impurities.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white crystals using a Buchner funnel.

  • Drying (Critical): Dry in a vacuum oven at 40°C for 6 hours. High heat during drying will decompose the product before you even test the melting point.

References

  • Sigma-Aldrich. Product Specification: 1-Amidino-3-(4-bromophenyl)-2-thiourea (AldrichCPR).[1][2][3] Available at: (Accessed Feb 25, 2026).[1][2][3] Note: Confirms lack of analytical data for this specific catalog item.

  • Asahi Chemical Co., Ltd. Safety Data Sheet: Guanyl thiourea (Amidinothiourea). Available at: (Accessed Feb 25, 2026).[1][2][3] Provides baseline thermal data for the parent compound (MP >159.5°C).

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromoaniline (Precursor). Available at: (Accessed Feb 25, 2026).[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

1-Amidino-3-(4-bromophenyl)-2-thiourea proper disposal procedures

Operational Guide: Safe Disposal of 1-Amidino-3-(4-bromophenyl)-2-thiourea Part 1: Executive Safety Directive 1-Amidino-3-(4-bromophenyl)-2-thiourea is a poly-functionalized organic compound combining a halogenated aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1-Amidino-3-(4-bromophenyl)-2-thiourea

Part 1: Executive Safety Directive

1-Amidino-3-(4-bromophenyl)-2-thiourea is a poly-functionalized organic compound combining a halogenated aromatic ring with a reactive thiourea core. Improper disposal poses severe risks: groundwater contamination (due to the persistent brominated moiety) and toxic gas evolution (sulfur oxides/hydrogen bromide) if incinerated without scrubbing.

Immediate Actionable Classification:

  • RCRA Status (US): Treat as Hazardous Waste (Characteristic: Toxic/Halogenated). While not explicitly P-listed, the thiourea core mandates handling equivalent to U219 (Thiourea) standards.

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Incompatibility: NEVER mix with strong oxidizers (peroxides, nitric acid) or strong acids.[1][2]

Part 2: Chemical Defense & Hazard Analysis

To ensure safety, you must understand the causality of the hazards. We do not follow rules blindly; we respect the chemistry.

Functional GroupHazard MechanismDisposal Implication
Thiourea Core (

)
Carcinogenicity & Goitrogenicity: Interferes with thyroid peroxidase. Chelation: Binds heavy metals, complicating downstream waste treatment.Must be destroyed via high-temp incineration. Cannot be discharged to sewer.[3][4]
Bromophenyl Group (

)
Persistence: Halogenated aromatics are resistant to biological breakdown. Acid Generation: Releases HBr upon combustion.Mandates "Halogenated" waste stream to ensure incinerator flue gas scrubbing.
Amidine Group (

)
Basicity & Nitrogen Load: Increases pH; potential for NOx generation.Segregate from strong acids to prevent exothermic neutralization or toxic fume generation.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Disposal Segregation (The Self-Validating System)

Validation Step: Before moving waste, verify the pH and oxidative status of your waste container.

  • Test: Dip a starch-iodide paper into the waste stream.

    • Result Blue/Black:STOP. Oxidizers are present.[1][5] Do not add Thiourea derivatives (risk of explosive formamidine disulfide formation).

    • Result Colorless: Safe to proceed.

Phase 2: Waste Containerization

Scenario A: Solid Waste (Pure Substance, Contaminated PPE, Weigh Boats)

  • Primary Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste label before sealing.

    • Constituents: "1-Amidino-3-(4-bromophenyl)-2-thiourea (Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum (UN Rated 1H2).

  • Seal: Screw lid tight. Do not use "snap-on" lids for long-term storage.

Scenario B: Liquid Waste (Mother Liquors, Solvents)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE or Glass.

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.

    • Why? Even if dissolved in non-halogenated methanol, the Bromine atom in the solute reclassifies the entire mixture as Halogenated.

  • Headspace: Leave 10% headspace for thermal expansion.

  • Venting: Use a vented cap (e.g., Nalgene Eco-Funnel) if the solution is recently reacted, to prevent pressure buildup from slow decomposition.

Phase 3: Destruction Logic (The "Why" and "Where")

We do not "throw away" this chemical; we chemically dismantle it. The only acceptable fate is High-Temperature Incineration (1100°C+) with secondary combustion and scrubbing.

Diagram 1: Waste Stream Decision Logic This logic gate ensures you never misclassify the waste, preventing regulatory fines and dangerous reactions.

WasteLogic Start Waste Generation: 1-Amidino-3-(4-bromophenyl)-2-thiourea StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid StreamA Stream: Halogenated Solids (Incineration) Solid->StreamA Double Bag HalogenCheck Does Solvent contain Halogens (DCM, Chloroform)? Liquid->HalogenCheck StreamB Stream: Halogenated Solvents (Even if solvent is MeOH) HalogenCheck->StreamB Yes HalogenCheck->StreamB No (Solute contains Br)

Figure 1: Decision logic for segregating brominated thiourea waste. Note that liquid waste defaults to "Halogenated" regardless of the solvent due to the solute's bromine content.

Part 4: Emergency Response (Spill Protocol)

If the containment fails, execute this immediate protocol.

  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE Upgrade: Wear Nitrile gloves (double gloved) and a P100 respirator if dust is visible.

  • Neutralization (Do NOT use Bleach):

    • Warning: Hypochlorite (Bleach) reacts with thioureas to form toxic chloramines or sulfur chlorides.

    • Correct Action: Cover spill with Vermiculite or Activated Carbon to adsorb.

  • Cleanup: Sweep into a disposable container. Wash area with a mild detergent (soap/water), then rinse. Collect all rinsate as hazardous waste.

Part 5: Chemical Fate & Destruction Mechanism

To trust the disposal process, you must understand the final destruction. We utilize a Rotary Kiln Incinerator .

Diagram 2: Thermal Destruction Pathway Visualizing the molecular breakdown ensures understanding of why "Halogenated" classification is mandatory.

Destruction Input Input: Amidino-bromophenyl-thiourea Kiln Rotary Kiln (1100°C, O2 excess) Input->Kiln Injection Gases Raw Flue Gas: CO2, H2O, NOx, SO2, HBr Kiln->Gases Oxidation Scrubber Caustic Scrubber (NaOH Spray) Gases->Scrubber Neutralization Output Safe Emission: N2, CO2, H2O (Salts: NaBr, Na2SO4 captured) Scrubber->Output Release

Figure 2: The incineration pathway.[6] Note the specific generation of HBr (Hydrogen Bromide) and SO2, necessitating the caustic scrubber step provided by the Halogenated Waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

  • PubChem. (n.d.). Amidinothiourea Compound Summary. National Library of Medicine. [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: 1-Amidino-3-(4-bromophenyl)-2-thiourea

CAS No: 34678-12-1 (Reference Analog) | Formula: C₈H₉BrN₄S Synonyms: N-(4-Bromophenyl)-N'-amidinothiourea; 1-(4-Bromophenyl)-3-guanylthiourea Part 1: Emergency Safety Overview (The "Red Card") Immediate Action Required:...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 34678-12-1 (Reference Analog) | Formula: C₈H₉BrN₄S Synonyms: N-(4-Bromophenyl)-N'-amidinothiourea; 1-(4-Bromophenyl)-3-guanylthiourea

Part 1: Emergency Safety Overview (The "Red Card")

Immediate Action Required: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Due to the structural combination of a thiourea backbone (potential goitrogen/carcinogen) and a halogenated aryl group, strict containment is non-negotiable.

Hazard Class Critical Risks Immediate Response
Acute Toxicity Toxic if swallowed or inhaled. Potential inhibitor of nitric oxide synthases (NOS).Ingestion: Do NOT induce vomiting. Rinse mouth.[1][2][3][4][5][6] Seek ER immediately.Inhalation: Move to fresh air. Support respiration.[1][2][3][4][5][7][8]
Chronic Health Suspected Carcinogen (Thiourea moiety).[7][9] Reproductive Toxin.[9]Exposure: Remove contaminated clothing.[1][4] Wash skin with soap/water for 15 min.[1][3][8]
Reactivity Emits toxic fumes (SOx, NOx, HBr) upon combustion.Fire: Use CO₂, dry chemical, or foam.[1] Do NOT use high-pressure water jet.[4]

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The amidino-thiourea functional group poses a dual risk of skin sensitization and systemic toxicity via transdermal absorption. The brominated ring increases lipophilicity, potentially enhancing skin permeation compared to simple thioureas.

PPE Decision Logic Diagram

The following decision tree illustrates the required protection levels based on the operational state of the chemical.

PPE_Logic Start Operation Type Solid_Handling Handling Solid Powder (Weighing/Transfer) Start->Solid_Handling Solution_Handling Handling Solutions (DMSO/Methanol) Start->Solution_Handling High_Risk Aerosol/Dust Generation (Sonicating/Grinding) Start->High_Risk Level_B Enhanced PPE: Resp: N95 or P100 Gloves: Nitrile (0.11mm) + Laminate Sleeves: Tyvek Solid_Handling->Level_B Fume Hood Available Level_C Max Containment: BSC Class II or Glovebox Resp: PAPR (if open bench) Suit: Tyvek Coverall Solid_Handling->Level_C Open Bench (Avoid!) Level_A Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Solution_Handling->Level_A < 10 mM Solution_Handling->Level_B > 10 mM or Volatile Solvent High_Risk->Level_C

Figure 1: PPE Selection Logic based on operational risk. Note that solid handling requires respiratory protection due to dust potential.[9]

Detailed Gear Specifications
ComponentSpecificationRationale
Respiratory N95 (minimum) ; P100 recommended for powder handling.Thiourea derivatives are fine particulates; inhalation can lead to thyroid suppression [1].
Dermal (Hands) Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (5-8 mil).Breakthrough time for thioureas in organic solvents (like DMSO) is significantly reduced. Change outer gloves every 30 mins.
Ocular Chemical Splash Goggles (ANSI Z87.1).Prevent mucosal absorption via tear ducts.
Body Tyvek® Lab Coat or Apron.Cotton coats absorb and retain toxic dusts; disposable Tyvek sheds particles.

Part 3: Operational Handling Procedures

Objective: To solubilize and react 1-Amidino-3-(4-bromophenyl)-2-thiourea while maintaining Zero-Contact compliance.

Solubilization Protocol

This compound usually exhibits poor water solubility but dissolves well in polar aprotic solvents.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred vehicle for biological assays; Dimethylformamide (DMF) for synthetic chemistry.

  • Weighing:

    • Never weigh on an open bench. Use a Static-Free Balance Enclosure or a fume hood.

    • Use an anti-static gun on the weighing boat to prevent "flying powder" (common with brominated organics).

  • Dissolution:

    • Add solvent slowly to the powder to prevent aerosolization.

    • Vortex in a sealed tube. Do not sonicate in an open vessel ; sonication generates aerosols containing the active compound.

Reaction Setup (Synthesis Context)

When using this compound as a nucleophile or ligand:

  • Temperature Control: Thioureas can decompose to isothiocyanates or cyanamides upon excessive heating. Maintain reaction temps < 80°C unless reflux is strictly required.

  • Atmosphere: Hygroscopic nature is possible. Store and react under Nitrogen or Argon to prevent hydrolysis of the amidino group [2].

Part 4: Decontamination & Spill Response

The "Red-Zone" Protocol: Brominated thioureas are persistent. Standard cleaning with water is insufficient and may spread contamination.[4][10]

Spill Response Workflow

Spill_Response Spill_Event Spill Detected Assess Assess Volume & Form Spill_Event->Assess Powder Dry Powder Assess->Powder Liquid Liquid Solution Assess->Liquid Cover Cover with Wet Paper Towel (Prevent Dust) Powder->Cover Do NOT Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Decon Decontaminate Surface: 10% Bleach (Oxidation) Cover->Decon Absorb->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Figure 2: Step-by-step spill response. Oxidation (Bleach) is critical to break down the thiourea core.

Decontamination Solution: Use a freshly prepared 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism:[1][11] Hypochlorite oxidizes the thiourea sulfur to sulfate/sulfonate, breaking the toxicophore [3].

  • Warning: This reaction is exothermic. Apply bleach solution gently.

Part 5: Waste Disposal Strategy

Regulatory Classification: This compound contains both Sulfur and Halogens (Bromine) . It must be segregated carefully to avoid cross-reactions in waste streams.

Waste StreamLabeling RequirementContainer Type
Solid Waste "Toxic Solid, Organic, N.O.S. (Bromophenyl Amidinothiourea)"HDPE Wide-Mouth Jar (Double Bagged)
Liquid Waste "Halogenated Organic Solvents" (if in DMSO/DCM)Amber Glass or HDPE Carboy
Sharps/Glass "Contaminated Sharps - Cytotoxic/Toxic"Rigid Sharps Container (Red/Yellow)

Disposal Method: High-Temperature Incineration with flue gas scrubbing is the only acceptable disposal method. The presence of bromine requires scrubbers to capture HBr gas generated during combustion [4]. Do NOT autoclave (risk of volatilizing toxic byproducts).

Part 6: References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Amidinothiourea. Retrieved from [Link]

  • ICL-IP Terneuzen. (2025). Processing Bromine Containing Waste Streams. Retrieved from [Link]

Sources

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